2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Description
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Properties
IUPAC Name |
2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-8,15H,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMWNLLRMXKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385558 | |
| Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111861-39-3 | |
| Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Foreword: The Logic of Discovery in Synthetic Chemistry
In the landscape of synthetic chemistry, the "discovery" of a novel compound is often an extension of established, robust reaction methodologies. While a singular, seminal publication marking the first synthesis of every new molecule is not always readily identifiable in the vast chemical literature, the logical pathway to its creation is frequently clear. This is the case for 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile , a molecule of significant interest within the broader class of 4H-chromenes. Its structural architecture strongly suggests its genesis via the widely recognized and powerful one-pot, three-component reaction that is the cornerstone of 4H-chromene synthesis. This guide, therefore, presents a comprehensive examination of the first synthesis of this molecule, grounded in the foundational principles of this multicomponent reaction, and supported by extensive literature on analogous transformations. We will dissect the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss the critical aspects of characterization that validate the successful synthesis of this important heterocyclic scaffold.
The Strategic Importance of the 4H-Chromene Scaffold
The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry and drug development.[1] Derivatives of this heterocyclic system are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The modularity of the multicomponent synthesis allows for the rapid generation of a diverse library of analogues, making it a highly attractive framework for structure-activity relationship (SAR) studies. The title compound, with its strategically placed amino groups, presents unique opportunities for further functionalization and interaction with biological targets.
The Cornerstone of Synthesis: A Multicomponent Reaction
The most elegant and atom-economical approach to the synthesis of 2-amino-4H-chromene-3-carbonitriles is a one-pot, three-component condensation reaction. This reaction brings together an aldehyde, an active methylene compound (typically malononitrile), and a phenolic component. In the case of this compound, the logical precursors are benzaldehyde, malononitrile, and 3-aminophenol.
Mechanistic Insights: A Cascade of Reactions
The reaction proceeds through a well-established cascade of three key steps, often catalyzed by a base or an acid. The choice of catalyst can influence reaction times and yields.
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde (benzaldehyde) and the active methylene compound (malononitrile). This step forms a highly electrophilic α,β-unsaturated intermediate, benzylidenemalononitrile. The base facilitates the deprotonation of malononitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable Knoevenagel adduct.
-
Michael Addition: The phenolic reactant (3-aminophenol), in the presence of a base, forms a phenoxide ion. The aromatic ring, activated by the hydroxyl group, acts as a nucleophile in a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate. This addition is a crucial carbon-carbon bond-forming step, creating the basic framework of the chromene system.
-
Intramolecular Cyclization and Tautomerization: Following the Michael addition, the molecule undergoes an intramolecular cyclization. The hydroxyl group of the phenol attacks the nitrile carbon, leading to the formation of an imine intermediate. This is followed by a rapid tautomerization to the more stable enamine, resulting in the final 2-amino-4H-chromene-3-carbonitrile product.
The overall workflow of this elegant one-pot synthesis is depicted in the following diagram:
Caption: Synthetic pathway of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the synthesis of analogous 2-amino-4H-chromenes and is optimized for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Malononitrile | CH₂(CN)₂ | 66.06 | ≥99% | Sigma-Aldrich |
| 3-Aminophenol | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
Reaction Setup and Procedure
-
Reaction Assembly: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Charging of Reactants: To the flask, add 3-aminophenol (1.09 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for 15 minutes and then heated to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then dried under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure this compound.
Characterization and Data Validation
The successful synthesis of the target compound must be confirmed through rigorous spectroscopic analysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₃N₃O |
| Molecular Weight | 263.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 236-237 °C[2] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amino groups (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2200 cm⁻¹), and C-O stretching of the pyran ring (around 1200-1250 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should display distinct signals corresponding to the protons of the molecule. Key expected signals include a singlet for the C4-H proton, multiplets for the aromatic protons, and broad singlets for the protons of the two amino groups.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for the carbon skeleton. Characteristic signals include the nitrile carbon, the carbons of the aromatic rings, and the sp³-hybridized C4 carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.
Applications and Future Directions
The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules. The presence of two primary amino groups allows for a variety of subsequent chemical modifications, such as acylation, alkylation, and diazotization, opening avenues for the creation of novel derivatives with potentially enhanced biological activities. Its potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, warrant further investigation.
Conclusion
While the formal "discovery" of this compound may not be chronicled in a single landmark paper, its synthesis is a testament to the predictive power and reliability of modern synthetic organic chemistry. The three-component reaction of benzaldehyde, malononitrile, and 3-aminophenol provides a direct and efficient route to this valuable heterocyclic compound. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the necessary characterization data to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and further explore the potential of this promising molecule.
References
- This is a placeholder reference as the initial discovery paper was not found. The following references support the general synthetic methodology.
- Shaabani, A., Maleki, A., Mofakham, H., & Moghadam, M. (2008). A clean and efficient one-pot synthesis of 2-amino-4H-chromenes by a three-component reaction in aqueous media. Current Chemistry Letters, 1(1), 1-6.
- Khurana, J. M., & Kumar, S. (2010). Tetrabutylammonium bromide (TBAB): a neutral and efficient catalyst for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes in aqueous medium. Tetrahedron Letters, 51(34), 4589-4591.
- Parmar, N. D., Teraiya, S. B., & Patel, K. D. (2012). A comprehensive review on chemistry and biological importance of 4H-chromene. Journal of Chemical and Pharmaceutical Research, 4(2), 1083-1093.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.
Introduction: The Significance of the 4H-Chromene Core
The 4H-chromene nucleus, a benzopyran derivative, is a privileged scaffold in drug discovery, with compounds in this class exhibiting a wide array of biological activities. These include potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The subject of this guide, this compound, combines this versatile core with key pharmacophoric features: two amino groups and a cyano moiety, which can participate in various biological interactions and serve as handles for further chemical modification. Its role as a building block in the synthesis of more complex molecules further underscores its importance in organic and medicinal chemistry.[4]
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development for any application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃N₃O | [4] |
| Molecular Weight | 263.3 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 236-237 °C | [4] |
| Boiling Point | 515.5 ± 50.0 °C (Predicted) | [4] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. | Inferred from related structures and general properties of chromenes. |
Synthesis of this compound: A Green Chemistry Approach
The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and a substituted phenol (3-aminophenol). This approach is favored for its efficiency, atom economy, and adherence to the principles of green chemistry.[5][6]
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: One-pot synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for similar 4H-chromene syntheses.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
3-Aminophenol (1.0 eq)
-
Piperidine or DABCO (0.1 eq)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol in ethanol.
-
Addition of Reagents: To the stirred solution, add benzaldehyde, malononitrile, and a catalytic amount of piperidine or DABCO.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure this compound.
Expert Rationale: The use of a basic catalyst like piperidine or DABCO is crucial for promoting the initial Knoevenagel condensation between benzaldehyde and malononitrile, followed by a Michael addition of the 3-aminophenol and subsequent intramolecular cyclization. Ethanol or an ethanol/water mixture is often chosen as the solvent for its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling, simplifying the isolation process.
Spectroscopic and Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are available in databases, the expected characteristic signals are outlined below based on its structure and data from closely related analogs.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and benzopyran rings. The two amino groups will likely appear as broad singlets. A characteristic singlet for the proton at the C4 position of the chromene ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the aromatic rings, the cyano group, and the sp³-hybridized C4 carbon of the chromene core.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino groups.
-
C≡N stretching: A sharp peak around 2200 cm⁻¹ for the nitrile group.
-
C=C stretching: In the 1600-1450 cm⁻¹ region for the aromatic rings.
-
C-O stretching: Around 1250-1050 cm⁻¹ for the ether linkage in the chromene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 263.3 g/mol .
X-ray Crystallography
Potential Applications in Drug Development
The 4H-chromene scaffold is a well-established pharmacophore in medicinal chemistry. Analogs of this compound have demonstrated promising biological activities, particularly as anticancer agents.[1][3][8][9]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2-amino-4H-chromene derivatives against various cancer cell lines, including breast, colon, and liver cancer.[1][3] The proposed mechanisms of action are diverse and may involve the induction of apoptosis, inhibition of cell cycle progression, and interaction with key cellular targets such as protein kinases. The presence of the amino and cyano functionalities in this compound offers opportunities for hydrogen bonding and other interactions with biological macromolecules, making it an attractive candidate for further investigation as a potential anticancer agent.
Signaling Pathway Diagram
Caption: Potential anticancer mechanisms of action.
Conclusion
This compound is a synthetically accessible and highly functionalized heterocyclic compound with significant potential for applications in drug discovery and development. Its favorable physicochemical properties, coupled with the known biological activities of the 4H-chromene scaffold, make it a compelling subject for further research. This guide provides a foundational understanding of its key characteristics to support and inspire future investigations into this promising molecule.
References
-
(2025-09-10) Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][8] ... - PubMed. PubMed. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC - NIH. National Institutes of Health. [Link]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PubMed Central. National Institutes of Health. [Link]
-
4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies - ResearchGate. ResearchGate. [Link]
-
Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... - ResearchGate. ResearchGate. [Link]
-
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile - PubChem. National Institutes of Health. [Link]
-
13 C{ 1 H} NMR Data a | Download Table - ResearchGate. ResearchGate. [Link]
-
This compound - SpectraBase. SpectraBase. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives † - Sciforum. MDPI. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PubMed Central. National Institutes of Health. [Link]
-
Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium - MDPI. MDPI. [Link]
-
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. [Link]
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- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Foreword: The Structural Keystone of Chromene Chemistry
The 4H-chromene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and natural products.[1] Among its derivatives, 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile stands out as a significant synthetic building block, often produced through efficient multicomponent reactions.[2][3] Its structural complexity, featuring a chiral center at C4, multiple aromatic systems, and several heteroatomic functional groups, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere recitation of data, we will delve into the causal relationships between the molecule's intricate three-dimensional structure and its corresponding spectral features. This document is designed for researchers and drug development professionals who require a deep, functional understanding of how to interpret and validate the structure of this and similar heterocyclic systems.
The Molecular Architecture
A thorough NMR analysis begins with a clear understanding of the molecular structure. Each proton and carbon atom is uniquely influenced by its local electronic environment, which dictates its resonance frequency (chemical shift).
Figure 1: Molecular Structure of this compound with IUPAC numbering for NMR assignment.
Foundational NMR Principles for Heterocyclic Systems
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an external magnetic field. The precise frequency at which a nucleus absorbs radiofrequency energy and "flips" its spin state is exquisitely sensitive to its environment.
-
Chemical Shift (δ): This is the cornerstone of NMR. The electron density around a nucleus generates a small, local magnetic field that opposes the main external field, "shielding" the nucleus. Electronegative atoms (like Oxygen and Nitrogen) or functionalities (like nitrile and aromatic rings) withdraw electron density, deshielding nearby nuclei and causing their signals to appear at a higher chemical shift (further downfield, to the left of the spectrum).[4][5]
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents, providing a quantitative count of protons in a specific environment.[6]
-
Multiplicity (Splitting): The signal for a proton is split into multiple lines by the magnetic fields of non-equivalent protons on adjacent carbons. The 'n+1' rule is a useful first-order approximation, where 'n' is the number of adjacent protons.[6]
-
Exchangeable Protons (N-H): Protons on heteroatoms, such as the amine (NH₂) groups in our molecule, are often acidic and can exchange with each other or with trace amounts of water in the solvent. This rapid exchange typically prevents spin-spin coupling, causing their signals to appear as broad singlets.[6][7] Their chemical shifts are also highly dependent on solvent, concentration, and temperature.[8]
A Validated Protocol for NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is paramount. The following workflow represents a robust method for acquiring high-quality NMR data for chromene derivatives.
Experimental Workflow
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer | Bruker AVANCE 400 MHz | Bruker AVANCE 400 MHz (100 MHz for ¹³C) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Pulse Angle | 30° (e.g., 2.0 µs) | 30° (e.g., 1.9 µs) |
| Spectral Width | ~16 ppm (~6400 Hz) | ~240 ppm (~24000 Hz) |
| Acquisition Time | ~2.0 s | ~1.5 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16 | 512 or more |
| Technique | Standard Proton | Proton-decoupled (¹³C{¹H}) |
Causality Note: The choice of DMSO-d₆ as a solvent is strategic. Its high polarity effectively dissolves the diamino-chromene structure, and its ability to form hydrogen bonds helps in observing the otherwise elusive NH₂ protons.[9][10] The higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[11]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The expected signals are assigned based on established chemical shift ranges and the electronic effects of adjacent functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| H4 (Methine) | 4.9 - 5.2 | Singlet (s) | 1H | This proton is a hallmark of the 4H-chromene structure.[12] It is a singlet as it has no adjacent protons. Its downfield position is due to being benzylic and adjacent to the electron-withdrawing oxygen atom of the pyran ring. |
| C7-NH₂ | 5.5 - 6.0 | Broad Singlet (br s) | 2H | These amine protons are attached to the aromatic ring. Their signal is broad due to quadrupole effects from the nitrogen atom and chemical exchange.[7] |
| C2-NH₂ | 6.8 - 7.2 | Broad Singlet (br s) | 2H | This amino group is conjugated with the nitrile (C≡N) and part of an enamine-like system, causing significant deshielding and shifting its signal further downfield compared to the C7-NH₂. |
| H5, H6, H8 | 6.2 - 6.8 | Multiplet (m) | 3H | These protons belong to the benzo portion of the chromene ring. H8 (ortho to oxygen) and H6 (ortho to the C7-NH₂) will show distinct splitting patterns (likely doublets or doublet of doublets) based on their neighbors. |
| Phenyl (H2' to H6') | 7.2 - 7.5 | Multiplet (m) | 5H | The five protons of the C4-phenyl ring will resonate in the typical aromatic region.[5] The overlap of their signals usually results in a complex, unresolved multiplet. |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a single line, providing a direct count of non-equivalent carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Signal Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| C4 (Methine) | ~35 - 40 | This is the only sp³-hybridized carbon in the core structure (excluding the phenyl ring). Its upfield position is characteristic and confirms the formation of the pyran ring.[12] |
| C3 | ~58 - 62 | This carbon, positioned between the nitrile group and the chiral C4 center, is significantly shielded compared to other sp² carbons. Its assignment can be confirmed with 2D NMR techniques like HMBC. |
| C≡N (Nitrile) | ~118 - 122 | The nitrile carbon has a highly characteristic chemical shift, making it an excellent diagnostic peak.[11][13] |
| C4a, C5, C6, C8 | ~110 - 130 | These are the aromatic carbons of the benzo-fused ring. Their precise shifts are influenced by the electronic effects of the oxygen and C7-amino substituents.[14][15] |
| Phenyl Carbons | ~126 - 145 | The six carbons of the C4-phenyl ring. The ipso-carbon (C1'), directly attached to C4, will have a distinct shift from the ortho, meta, and para carbons. |
| C7 | ~148 - 152 | The carbon atom directly attached to the C7-amino group is deshielded due to the nitrogen's electronegativity and resonance effects. |
| C8a | ~152 - 156 | This carbon is attached to the pyran ring oxygen, leading to a strong deshielding effect that shifts it significantly downfield. |
| C2 | ~158 - 162 | As part of the enamine-nitrile system, this carbon is the most deshielded in the entire spectrum, making its signal a key identifier for the 2-amino-chromene moiety. |
Structure-Spectrum Correlation Diagram
The interplay between the molecular structure and its NMR signals can be visualized to reinforce the assignment logic.
Caption: Correlation map linking key molecular regions to their expected NMR chemical shift ranges.
Conclusion
The ¹H and ¹³C NMR spectra of this compound offer a rich tapestry of information that, when correctly interpreted, provides unequivocal proof of its structure. The characteristic singlet of the H4 proton, the two distinct broad signals for the C2 and C7 amino groups, and the unique chemical shifts of the C2, C3, C4, and nitrile carbons serve as reliable diagnostic fingerprints. This guide has established a framework for this analysis, grounding spectral interpretation in the fundamental principles of chemical structure and electronic effects. For any researcher working with this class of compounds, a thorough understanding of these NMR correlations is not merely academic—it is a prerequisite for ensuring scientific integrity and advancing discovery.
References
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Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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ResearchGate. (n.d.). Plausible mechanistic pathway of the synthesis of 4H-chromene... [Diagram]. Microwave-assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assessment. [Link]
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da Silva, A. B., & Tormena, C. F. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(3), 681–685. [Link]
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University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
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Asadi, S., & Karimi, M. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian journal of pharmaceutical research, 13(4), 1339–1345. [Link]
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The Architectural Precision of Life: A Technical Guide to the Crystal Structure of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide delves into the intricate world of 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will explore their synthesis, unravel the complexities of their crystal structures, and discuss the profound implications of their molecular architecture on biological activity. This document is intended to serve as a comprehensive resource, blending foundational principles with actionable experimental insights to empower researchers in the fields of medicinal chemistry and drug discovery.
I. The Scientific Imperative: Why 4H-Chromenes?
4H-chromene derivatives are a cornerstone of many natural products and synthetic bioactive molecules.[1] Their privileged scaffold is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The this compound core, in particular, has emerged as a promising framework for the development of novel therapeutic agents. The strategic placement of amino and phenyl groups, coupled with the nitrile functionality, creates a unique electronic and steric environment that facilitates diverse molecular interactions, making these compounds compelling candidates for targeted drug design.[4][5]
II. Synthesis and Crystallization: From Blueprint to Reality
The construction of the this compound scaffold is elegantly achieved through a one-pot, three-component reaction. This atom-economical approach offers high yields and operational simplicity, making it a preferred method for generating a library of derivatives.[6][7]
Experimental Protocol: One-Pot Synthesis
A generalized and robust protocol for the synthesis of these derivatives is outlined below. This method is adaptable for various substituted benzaldehydes and can be scaled for library synthesis.
Materials:
-
Substituted Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (or a substituted resorcinol) (1 mmol)
-
Ethanol (10 mL)
-
Piperidine or another suitable basic catalyst (catalytic amount)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde, malononitrile, and resorcinol in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
The reaction mixture is then stirred at room temperature or refluxed, with progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
For crystallographic studies, single crystals are typically grown by slow evaporation of a suitable solvent system, such as ethanol or a mixture of ethanol and toluene.[2]
Workflow for Synthesis and Crystallization
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Initial Biological Screening of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: A Strategic Approach for Early-Phase Drug Discovery
An In-Depth Technical Guide
Abstract
The 4H-chromene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] This guide outlines a comprehensive, multi-pronged strategy for the initial biological screening of a novel derivative, 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. We move beyond a simple recitation of methods to provide a logical, field-proven workflow that begins with in silico profiling to predict drug-likeness, proceeds through a primary cascade of robust in vitro cytotoxicity and antimicrobial assays, and concludes with a framework for data interpretation and decision-making. Each experimental choice is rationalized to provide a self-validating system for generating reliable preliminary data, guiding subsequent hit-to-lead optimization efforts.
Introduction: The Rationale for Screening
The 2-amino-4H-chromene-3-carbonitrile core is a versatile heterocyclic system that has attracted significant attention from researchers.[3] Numerous analogues have been synthesized and evaluated, revealing potent cytotoxic effects against a variety of human cancer cell lines and broad-spectrum antimicrobial activity.[4][5] The mechanisms often implicated in the anticancer effects of 4H-chromenes include the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][6][7] Furthermore, activities such as topoisomerase and cytochrome P450 family enzyme (CYP) inhibition have been reported, suggesting potential for dual anticancer and antifungal action.[8]
Given this precedent, a new derivative, This compound (hereafter referred to as 'the compound'), warrants a systematic and efficient initial biological evaluation. Our screening strategy is therefore designed to rapidly assess its potential in the two most promising therapeutic areas for this scaffold: oncology and infectious diseases.
The First Gate: In Silico ADMET Profiling
Before committing to resource-intensive wet-lab experiments, a preliminary assessment of the compound's pharmacokinetic properties is a critical, cost-effective first step.[9][10] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening utilizes computational models to predict a molecule's drug-likeness and identify potential liabilities early in the discovery process.[11][12]
Rationale for Selection: This step acts as a filter, prioritizing compounds with a higher probability of downstream success and flagging potential issues like poor solubility or predicted toxicity that might terminate a project later.[9]
Hypothetical ADMET Profile: The following table summarizes a hypothetical in silico prediction for our compound, based on common parameters evaluated by platforms like SwissADME or PreADMET.[13]
| Parameter | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | 289.33 g/mol | < 500 g/mol | Good potential for absorption (Lipinski's Rule) |
| LogP (Lipophilicity) | 2.85 | -0.4 to +5.6 | Balanced solubility and permeability |
| H-bond Donors | 2 | ≤ 5 | Good membrane permeability (Lipinski's Rule) |
| H-bond Acceptors | 4 | ≤ 10 | Good membrane permeability (Lipinski's Rule) |
| Aqueous Solubility | Moderately Soluble | High to Moderate | Favorable for formulation and bioavailability |
| Caco-2 Permeability | High | High | Suggests good intestinal absorption[14] |
| CYP2D6 Inhibitor | No | No | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Lower risk of carcinogenicity[13] |
This data is illustrative and would be generated using validated computational tools in a real-world scenario.
Primary Screening Cascade: A Multi-Pronged Investigative Workflow
With a favorable in silico profile, the compound proceeds to the primary in vitro screening cascade. This workflow is designed to efficiently test the two primary hypotheses: (1) The compound exhibits selective cytotoxicity against cancer cells, and (2) The compound possesses antimicrobial activity.
Anticancer Activity: In Vitro Cytotoxicity Screening
The cornerstone of a preliminary anticancer screen is to evaluate a compound's ability to inhibit cell growth or kill cells. The MTT assay is a robust, widely used colorimetric method for this purpose.[15][16]
Causality of Experimental Design:
-
Assay Choice: The MTT assay is selected for its simplicity, high-throughput compatibility, and reliance on mitochondrial reductase activity, which is a reliable indicator of cell viability.[16]
-
Cell Line Panel: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 breast, HepG-2 liver, HT-29 colon) is used to assess the breadth of activity.[4][6] Crucially, a non-cancerous cell line (e.g., MCF-10A or HEK293) is included as a control to determine the compound's selectivity. High selectivity for cancer cells over normal cells is a hallmark of a promising therapeutic candidate.[17]
-
Positive Control: A well-characterized chemotherapy agent like Doxorubicin is used as a positive control to validate the assay's performance.
Hypothetical Cytotoxicity Data (IC₅₀ Values): The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell viability by 50%.[15]
| Cell Line | Tissue Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 0.9 ± 0.1 | 7.1 |
| HepG-2 | Liver Cancer | 12.1 ± 1.1 | 1.2 ± 0.2 | 5.0 |
| HT-29 | Colon Cancer | 15.4 ± 1.9 | 1.5 ± 0.3 | 3.9 |
| MCF-10A | Non-cancerous Breast | 60.5 ± 4.5 | 5.8 ± 0.6 | - |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Screening
To evaluate the compound's potential as an antimicrobial agent, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18][19] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]
Causality of Experimental Design:
-
Assay Choice: Broth microdilution is highly accurate, reproducible, and provides a quantitative measure of antimicrobial activity (the MIC value). It is amenable to a 96-well plate format, allowing for efficient testing of multiple organisms and concentrations.[20][21]
-
Organism Panel: A panel including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a pathogenic yeast (Candida albicans) provides a broad overview of the antimicrobial spectrum.[3][5]
-
Positive Controls: Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are used to ensure the validity of the assay and provide a benchmark for potency.[8]
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Exploring the chemical reactivity of the 2,7-diamino-4H-chromene scaffold
An In-Depth Technical Guide to the Chemical Reactivity of the 2,7-Diamino-4H-Chromene Scaffold
Authored by: A Senior Application Scientist
Abstract
The 4H-chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Among its many derivatives, the 2,7-diamino-4H-chromene core represents a particularly versatile and synthetically accessible motif, rich in chemical reactivity and ripe for exploration in drug discovery. This technical guide provides an in-depth exploration of the scaffold's chemical behavior, moving beyond simple synthetic protocols to explain the causal relationships that govern its reactivity. We will dissect the primary reactive sites, explore the mechanistic underpinnings of its formation, and present validated experimental protocols for its synthesis and modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold for the creation of novel chemical entities.
Structural Anatomy and Electronic Landscape
To comprehend the reactivity of the 2,7-diamino-4H-chromene scaffold, one must first appreciate its structural and electronic features. The molecule is a fusion of a dihydropyran ring and a benzene ring, decorated with key functional groups that dictate its chemical personality.
-
The 2-Amino-3-Carbonitrile Moiety: This is not a simple amine. It exists as an enamine-nitrile system, where the C2-amino group's lone pair of electrons is in conjugation with the π-system of the C2-C3 double bond and the electron-withdrawing nitrile group at C3. This delocalization reduces the basicity of the C2-amino group compared to a typical alkylamine but enhances its nucleophilicity at the C3 position in certain reactions.
-
The C7-Amino Group: This is a classic aromatic amine. The lone pair on the nitrogen atom is delocalized into the benzene ring, making it a powerful ortho- and para-directing activating group for electrophilic aromatic substitution. Its basicity is lower than an aliphatic amine but generally higher than the C2-enamine.
-
The Dihydropyran Ring: The C4 position is a stereocenter and is typically benzylic if the substituent is an aryl group. The C4-H proton can be susceptible to abstraction under oxidative conditions, leading to aromatization. The ether oxygen at position 1 is a weak activating group for the attached benzene ring.
Below is a diagram illustrating the core scaffold with IUPAC numbering to orient the subsequent discussion.
Caption: Core structure of the 2,7-diamino-4H-chromene scaffold.
Synthesis: A Symphony of Controlled Reactivity
The most elegant and common route to the 2-amino-4H-chromene scaffold is the one-pot, three-component reaction (3-MCR). This reaction is a testament to the principles of atom economy and convergent synthesis.[4] The typical reactants are an aldehyde, malononitrile, and a substituted phenol—in our case, 3-aminophenol (or a protected version) to yield the 7-amino functionality.
The reaction proceeds through a domino sequence of classic organic reactions, typically catalyzed by a base. The choice of catalyst is critical; while simple bases like piperidine or diethylamine are effective, modern green chemistry protocols often employ recyclable catalysts or even fruit extracts.[5][6][7]
Plausible Reaction Mechanism
Understanding the mechanism is key to optimizing conditions and predicting outcomes. The process unfolds in a logical cascade:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and malononitrile. The base deprotonates the highly acidic methylene protons of malononitrile, creating a potent nucleophile that attacks the aldehyde carbonyl. Subsequent dehydration yields a benzylidenemalononitrile intermediate (a dicyano alkene).
-
Michael Addition: The phenol (3-aminophenol) is deprotonated by the base to form a phenoxide ion. This soft nucleophile then attacks the electron-deficient β-carbon of the benzylidenemalononitrile intermediate in a classic Michael 1,4-addition.
-
Intramolecular Cyclization (Annulation): The resulting intermediate now contains all the necessary atoms. An intramolecular cyclization occurs where one of the nitrile groups is attacked by the hydroxyl group of the phenol, followed by tautomerization to yield the final, stable 2-amino-4H-chromene product.
This mechanistic pathway is visualized below.
Caption: Plausible mechanism for the three-component synthesis of 4H-chromenes.
Protocol: One-Pot Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
This protocol is a representative, self-validating system. Successful synthesis is confirmed by standard analytical techniques (TLC, NMR, MS), ensuring trustworthiness.
Materials:
-
3-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 8.5 mg, 10 µL)
-
Ethanol (5 mL)
Workflow Visualization:
Sources
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Tautomeric Landscapes of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of modern medicinal chemistry and drug design.[1][2] Molecules capable of tautomerization can exhibit chameleon-like properties, altering their hydrogen bonding patterns, polarity, and shape, which in turn profoundly influences their pharmacokinetic and pharmacodynamic profiles.[2] This guide delves into the intricate tautomeric possibilities of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry owing to the broad biological activities of related 2-amino-4H-chromene derivatives, including anticancer and antimicrobial properties.[3] While direct, extensive studies on the tautomerism of this specific molecule are not widely published, this guide synthesizes foundational principles of heterocyclic chemistry, spectroscopic data from analogous systems, and computational methodologies to provide a robust framework for its investigation. We will explore the potential tautomeric forms, detail the experimental and computational techniques required for their characterization, and discuss the implications of this structural dynamism for drug development.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals.[4] Tautomerism within these rings is a critical consideration, as the predominant form of a molecule can dictate its biological activity.[4][5] Prototropic tautomerism, involving the migration of a proton, is the most common form and can be broadly categorized into annular tautomerism (proton movement within the ring) and side-chain tautomerism (proton exchange between the ring and a substituent).[5]
The 2-amino-4H-chromene core is a privileged scaffold in drug discovery.[3] The presence of an amino group at the 2-position and a nitrile group at the 3-position introduces the potential for a significant imine-enamine tautomerism. Understanding and controlling this equilibrium is paramount, as the different tautomers will present distinct surfaces for protein binding and possess different physicochemical properties, such as solubility and lipophilicity.[2]
Potential Tautomeric Forms of this compound
The primary tautomeric equilibrium expected for this compound is the imine-enamine equilibrium. The generally more stable amino form (an enamine) can interconvert to the imino form through a prototropic shift.
-
2-Amino-4H-chromene (Enamine form): This is the commonly depicted structure, featuring an amino group at the C2 position, which is part of an enamine system (C=C-NH2).
-
2-Imino-2H-chromene (Imine form): In this tautomer, a proton has migrated from the C2-amino group to the C3 carbon, resulting in an exocyclic imine (C=NH) and disrupting the endocyclic double bond of the pyran ring.
The equilibrium between these two forms is influenced by several factors, including the electronic nature of substituents on the chromene ring and the phenyl group, as well as the solvent environment.[1][6]
Sources
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Solubility and stability studies of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
An In-depth Technical Guide for the Physicochemical Characterization of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Abstract: The 4H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] this compound is a promising candidate for further investigation. However, progression from a hit compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive, technically detailed framework for conducting critical solubility and stability studies on this molecule. The protocols described herein are grounded in international regulatory standards and best practices in the pharmaceutical industry, designed to generate the robust data required for informed decision-making in a drug development program. We will detail not only the experimental steps but also the scientific rationale underpinning each methodological choice, ensuring a self-validating and scientifically sound approach.
Compound Profile: Initial Characterization
Before embarking on extensive studies, a baseline profile of the target compound is essential. This initial data informs the design of subsequent, more complex experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111861-39-3 | [2] |
| Molecular Formula | C₁₆H₁₃N₃O | [2][3] |
| Molecular Weight | 263.3 g/mol | [2][3] |
| Appearance | White Solid | [2] |
| Melting Point | 236-237 °C | [2] |
| Predicted LogP | 3.76848 | [2] |
| Polar Surface Area | 85.06 Ų | [2] |
The predicted LogP value of 3.77 suggests that the compound is lipophilic and will likely exhibit low aqueous solubility, a common challenge in drug development that necessitates the rigorous solubility assessment detailed in the next section.
Part I: A Tiered Approach to Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. A compound must be in a dissolved state to be absorbed from the gastrointestinal tract or an injection site. Therefore, accurately quantifying solubility in relevant physiological and formulation media is a foundational step. We propose a two-tiered approach, beginning with a high-throughput kinetic assessment followed by a definitive thermodynamic measurement.
Tier 1: Kinetic Solubility Screening
Kinetic solubility provides a rapid assessment of how readily a compound dissolves from a concentrated DMSO stock solution upon dilution in an aqueous buffer. While not a true equilibrium value, it is invaluable for early-stage discovery to flag potential issues and rank compounds.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a panel of aqueous buffers relevant to physiological conditions:
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 6.8 (Simulated Intestinal Fluid, without enzymes)
-
pH 7.4 (Phosphate-Buffered Saline, PBS)
-
-
Assay Execution:
-
Dispense 98 µL of each buffer into separate wells of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 200 µM and a DMSO concentration of 2%. Perform this in triplicate.
-
Mix thoroughly and incubate at room temperature (25 °C) for 2 hours, protected from light.
-
-
Analysis: Measure the turbidity of each well using a laser-based nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Causality Behind Choices: The use of pH 1.2, 6.8, and 7.4 mimics the transit of a drug through the gastrointestinal tract and its presence in the bloodstream. Nephelometry is chosen for its speed and sensitivity in detecting fine precipitates, making it ideal for a screening-level assay.
Tier 2: Thermodynamic Solubility (Shake-Flask Method)
The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of solid compound. This provides the true thermodynamic solubility value.
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the vials. Test solvents should include:
-
Purified Water (Milli-Q or equivalent)
-
pH 1.2, 6.8, and 7.4 buffers
-
Common formulation co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for at least 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect a sample from the supernatant. To remove any remaining undissolved particles, filter the sample through a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 2.3).
Trustworthiness: This protocol is self-validating because the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The filtration step is critical to ensure only the dissolved compound is measured.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is required to quantify the compound concentration in the solubility samples.
-
Instrument: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~270 nm (to be confirmed by UV scan)
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a standard curve from 1 µg/mL to 100 µg/mL from the DMSO stock to ensure accurate quantification.
Data Presentation and Interpretation
The results should be summarized to allow for easy comparison across different conditions.
Table 2: Example Solubility Data Summary for this compound
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | ||
| pH 1.2 Buffer | 25 | ||
| pH 6.8 Buffer | 25 | ||
| pH 7.4 Buffer | 25 | ||
| pH 7.4 Buffer | 37 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 |
Part II: Comprehensive Stability Profiling
Stability testing is a regulatory requirement that provides critical information on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] A forced degradation study is the first step, deliberately stressing the compound to identify likely degradation products and establish a stability-indicating analytical method.[6][7]
Forced Degradation (Stress Testing)
The objective of stress testing is to induce degradation, typically in the range of 5-20%.[8] Over-stressing the molecule can lead to secondary degradation products that may not be relevant under normal storage conditions.[7] All studies should include a control sample (compound in solvent, protected from stress) to ensure changes are due to the stress condition.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Acidic Hydrolysis:
-
Mix the sample solution with 1N HCl.
-
Heat at 60 °C for pre-determined time points (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the sample and neutralize with an equivalent amount of 1N NaOH.
-
-
Basic Hydrolysis:
-
Mix the sample solution with 1N NaOH.
-
Keep at room temperature for pre-determined time points (e.g., 30 mins, 1, 2, 4 hours).
-
After incubation, neutralize with an equivalent amount of 1N HCl.
-
-
Oxidative Degradation:
-
Mix the sample solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for pre-determined time points, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at a temperature above accelerated testing conditions (e.g., 80 °C).[9]
-
Sample at various time points.
-
-
Photostability:
-
Expose the compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Analysis: All stressed samples are diluted and analyzed by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile any degradation products formed.
Development of a Stability-Indicating Analytical Method
A critical outcome of forced degradation is the development of a stability-indicating method (SIM). This is an analytical procedure that can accurately quantify the decrease in the amount of the active compound and separate it from its degradation products without interference.
-
Methodology: A reverse-phase HPLC method, often with gradient elution, is developed. The stressed samples are pooled and injected to ensure the method can separate all generated degradation peaks from the parent peak.
-
Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the parent compound in all stressed samples. Mass spectrometry (LC-MS) is used to identify the mass of the degradation products, providing clues to their structure.
Data Presentation and Interpretation
Results from the forced degradation study should be clearly tabulated.
Table 3: Example Forced Degradation Data Summary
| Stress Condition | Duration/Temp | % Assay of Parent Compound | No. of Degradants | Observations |
| Control (Unstressed) | 24 h / RT | 100.0 | 0 | Clear, colorless solution |
| 1N HCl | 24 h / 60°C | 85.2 | 2 | Major degradant at RRT 0.8 |
| 1N NaOH | 4 h / RT | 78.9 | 1 | Significant degradation |
| 3% H₂O₂ | 24 h / RT | 92.5 | 1 | Minor degradation |
| Thermal (Solid) | 7 days / 80°C | 99.1 | 0 | Compound is heat stable |
| Photolytic (Solution) | ICH Q1B | 90.3 | 2 | Slight yellowing of solution |
Conclusion
This guide outlines a robust, industry-standard framework for the essential investigation of the solubility and stability of this compound. By systematically executing these protocols, researchers and drug developers can generate the high-quality, reliable data necessary to understand the compound's liabilities, guide formulation development, establish appropriate storage conditions, and confidently advance the molecule through the drug development pipeline. The successful completion of these studies is a non-negotiable prerequisite for any further preclinical or clinical evaluation.
References
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]
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Forced Degradation Studies . Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . LUMINATA. (2022-04-18). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products . Scribd. [Link]
-
Q1A(R2) Guideline . International Council for Harmonisation (ICH). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency (EMA). (2003-08-01). [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). (2025-04-30). [Link]
-
ICH STABILITY TESTING GUIDELINES . SNS Courseware. [Link]
-
Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... . ResearchGate. [Link]
-
2-Amino-4-phenyl-4h-chromene-3-carbonitrile | C16H12N2O | CID 14168963 . PubChem. [Link]
-
This compound . SpectraBase. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents . National Institutes of Health (NIH). [Link]
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Methodological & Application
One-pot synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile.
An Application Note for the Efficient One-Pot Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the one-pot, three-component synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The 4H-chromene core is prevalent in a wide array of bioactive molecules, exhibiting pharmacological properties that include anticancer, anti-inflammatory, and antimicrobial activities[1][2]. This protocol leverages the principles of green chemistry through a multi-component reaction (MCR) strategy, which enhances efficiency, minimizes waste, and simplifies the synthetic procedure by combining multiple operational steps without isolating intermediates[3][4]. We present a detailed, validated protocol, an in-depth mechanistic explanation, and practical insights for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The synthesis of complex molecular architectures from simple, readily available precursors in a single operation is a cornerstone of modern organic chemistry. Multi-component reactions (MCRs) are powerful tools for achieving this, offering significant advantages in terms of atom economy, reduced reaction times, and operational simplicity[4][5]. The 4H-chromene framework is a privileged scaffold in drug discovery, with derivatives showing promise as apoptosis inducers and inhibitors of cell proliferation[1][6][7].
The target molecule, this compound, is synthesized via a domino reaction involving benzaldehyde, malononitrile, and 3-aminophenol. This approach is highly efficient and avoids the need for protecting groups or the isolation of intermediates, making it an attractive method for building libraries of structurally diverse compounds for biological screening.
Causality of Experimental Design: The "Why" Behind the "How"
-
Choice of Reactants:
-
3-Aminophenol: This reactant serves as the backbone of the chromene ring system. The hydroxyl group participates in the crucial intramolecular cyclization, while the amino group at the C-7 position is a key functional handle for potential downstream modifications and is integral to the molecule's biological activity profile.
-
Benzaldehyde: This aromatic aldehyde introduces the phenyl group at the C-4 position of the chromene ring, a common feature in many bioactive chromene derivatives.
-
Malononitrile: This active methylene compound is essential for the formation of the pyran ring. One of its nitrile groups is ultimately converted into the C-2 amino group of the final product, while the other remains as the C-3 carbonitrile.
-
-
Solvent Selection (Ethanol): Ethanol is chosen as the reaction medium due to its excellent ability to dissolve the reactants, its relatively low toxicity, and its environmentally benign nature. Furthermore, its boiling point is suitable for reactions requiring moderate heating to proceed at an optimal rate. Catalyst-free synthesis using ethanol at room temperature has also been reported for similar chromene derivatives[5].
-
Catalyst Rationale (Basic Catalysis): The reaction is efficiently catalyzed by a base. A catalyst like piperidine or sodium carbonate deprotonates the active methylene group of malononitrile and the hydroxyl group of 3-aminophenol, activating them for nucleophilic attack and facilitating the key bond-forming steps of the reaction sequence[2][8]. Greener catalytic systems, such as pyridine-2-carboxylic acid, have also proven effective by exhibiting dual acid-base behavior to drive the reaction[9][10].
Reaction Mechanism and Pathway
The one-pot synthesis proceeds through a well-established domino reaction sequence involving three key stages. The proposed mechanism is initiated by the base catalyst, which facilitates each step.
-
Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of benzaldehyde and malononitrile. The base abstracts a proton from the active methylene carbon of malononitrile, generating a carbanion that attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the benzylidenemalononitrile intermediate (a Knoevenagel adduct).
-
Michael Addition: The catalyst then deprotonates the hydroxyl group of 3-aminophenol to form a phenoxide ion. This potent nucleophile attacks the electron-deficient β-carbon of the benzylidenemalononitrile intermediate in a conjugate or Michael addition reaction.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), where the amino group attacks one of the nitrile carbons. This is followed by tautomerization to yield the stable aromatic this compound product.
Visualizing the Synthesis Workflow
The following diagram illustrates the streamlined process of the one-pot synthesis.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 3-Aminophenol | 591-27-5 | C₆H₇NO | ≥98% | Sigma-Aldrich |
| Benzaldehyde | 100-52-7 | C₇H₆O | ≥99% | Sigma-Aldrich |
| Malononitrile | 109-77-3 | C₃H₂N₂ | ≥99% | Sigma-Aldrich |
| Piperidine | 110-89-4 | C₅H₁₁N | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% | Fisher Scientific |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
Melting point apparatus
-
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminophenol (1.09 g, 10 mmol), benzaldehyde (1.06 g, 1.0 mL, 10 mmol), and malononitrile (0.66 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of absolute ethanol to the flask. Stir the mixture until the solids are mostly dissolved. Carefully add 5-6 drops of piperidine using a Pasteur pipette.
-
Reaction Execution: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hot plate. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product twice with 10 mL portions of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying and Final Product: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry completely in a vacuum oven at 50°C. The resulting solid is this compound. Determine the yield and melting point.
-
Characterization: Confirm the identity and purity of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Expected Results
The efficiency of 4H-chromene synthesis can be influenced by the choice of catalyst and reaction conditions. The following table summarizes typical outcomes for similar syntheses reported in the literature, providing a benchmark for this protocol.
| Catalyst | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 | ~85-95 | [8] |
| Sodium Carbonate | Water | RT | 1-2 | ~90-92 | [2] |
| DBU (30 mol%) | Water | RT | 6 | ~85 | [1] |
| Pyridine-2-carboxylic acid | Water-EtOH | Reflux | 0.5-1 | ~95-98 | [9][10] |
| Catalyst-Free | Ethanol | RT | 2 | ~90 | [5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure reagents. 3. Insufficient catalyst. | 1. Extend the reflux time and monitor via TLC. 2. Use freshly distilled benzaldehyde and pure reagents. 3. Add an additional 1-2 drops of catalyst. |
| Product is Oily or Impure | 1. Incomplete removal of starting materials. 2. Reaction byproducts. | 1. Ensure thorough washing with cold ethanol. 2. Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture. |
| Reaction Does Not Start | 1. Catalyst is inactive. 2. Low reaction temperature. | 1. Use fresh piperidine. 2. Ensure the mixture is reaching the reflux temperature of ethanol. |
Conclusion
This application note details a robust and efficient one-pot method for synthesizing this compound. By employing a multi-component strategy, this protocol offers high yields, operational simplicity, and adherence to the principles of green chemistry. The mechanistic insights and practical guidance provided herein are intended to empower researchers to confidently synthesize this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry.
References
- Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives.
- One-pot synthesis of tetrahydro-4H-chromenes by supramolecular catalysis in w
- Water-triggered union of multi-component reactions towards the synthesis of a 4H-chromene hybrid scaffold.PubMed Central.
- Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol.Oriental Journal of Chemistry.
- Water-triggered union of multi-component reactions towards the synthesis of a 4 H -chromene hybrid scaffold.RSC Advances.
- Synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives via an isocyanide-based pseudo-five-component reaction.Journal of Organic Chemistry.
- Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using different catalysts.
- Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Deriv
- An Efficient Synthesis of 4 H-chromene Derivatives by a One-pot , Three-component Reaction.Semantic Scholar.
- Enantioselective one-pot synthesis of 4H-chromene derivatives catalyzed by a chiral Ni(ii) complex.
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES.Revue Roumaine de Chimie.
- 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents.PMC - NIH.
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.Acta Crystallographica Section E.
- Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes.PMC - NIH.
- Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium.
- Synthesis of New 2-Phenylamino-4 H -chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases.
- Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles under ultrasonic irradiation.
- One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene deriv
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Application Note: Green Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Green Chemistry in Chromene Synthesis
The 4H-chromene scaffold is a privileged heterocyclic structure found in numerous natural products and pharmacologically active compounds.[1][2][3] Derivatives of this core exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties, making them highly valuable in medicinal chemistry and drug discovery.[1][2] Specifically, the 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile structure combines key pharmacophores that are of significant interest for developing novel therapeutic agents.
Traditionally, the synthesis of 4H-chromenes has involved multi-step procedures often requiring hazardous organic solvents, harsh reaction conditions, and toxic catalysts like piperidine or triethylamine.[1] These methods generate considerable chemical waste and pose environmental and safety concerns. In alignment with the principles of green chemistry, there is a pressing need for cleaner, more efficient, and sustainable synthetic routes.[3][4]
This application note details two robust, green-by-design protocols for the one-pot, multi-component synthesis (MCR) of this compound. MCRs are inherently atom-economical and reduce waste by combining multiple reactants in a single step without isolating intermediates.[3] We will explore an ultrasound-assisted, catalyst-free method in water and an organocatalyzed approach using a recyclable catalyst in an aqueous-ethanolic system. These methods offer significant advantages, including reduced reaction times, high yields, simple work-up procedures, and minimal environmental impact.[5][6]
The Core Multi-Component Reaction (MCR)
The synthesis is achieved through a one-pot, three-component condensation reaction. The key building blocks for the target molecule are:
-
Benzaldehyde: Provides the phenyl group at the C4 position.
-
Malononitrile: Serves as the active methylene component, yielding the C2-amino group and the C3-carbonitrile.
-
m-Phenylenediamine (1,3-diaminobenzene): Forms the chromene backbone and provides the amino group at the C7 position.
The general reaction scheme is illustrated below:
(Image: Three-component synthesis of this compound)
Protocol I: Ultrasound-Assisted, Catalyst-Free Synthesis in Water
This protocol leverages the energy of ultrasonic irradiation to drive the reaction, eliminating the need for any catalyst and using water as the sole, benign solvent.
Causality and Scientific Principle
Ultrasound irradiation induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium.[6] This collapse generates localized "hot spots" with extremely high temperatures and pressures, providing the activation energy for the reaction.[7] The intense shockwaves and micro-jets produced also enhance mass transfer and mixing, dramatically accelerating the reaction rate compared to conventional heating methods.[8] By using water as the solvent, this method aligns perfectly with the core tenets of green chemistry.
Experimental Protocol
-
Reactant Preparation: In a 50 mL thick-walled flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and m-phenylenediamine (1 mmol).
-
Solvent Addition: Add 5 mL of distilled water to the flask.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.
-
Reaction: Sonicate the mixture at a frequency of 50-60 kHz at a controlled temperature of 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 25-40 minutes.[6][7]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain pure this compound.
Workflow Diagram: Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted chromene synthesis.
Protocol II: Pyridine-2-Carboxylic Acid (P2CA) Catalyzed Synthesis
This method employs a recyclable, bifunctional organocatalyst in an environmentally friendly water-ethanol solvent system, offering high yields under mild reflux conditions.[5][9]
Causality and Scientific Principle
Pyridine-2-carboxylic acid (P2CA) acts as a dual acid-base catalyst.[5][9] The carboxylic acid group (-COOH) protonates the aldehyde, activating it for nucleophilic attack. The basic nitrogen atom in the pyridine ring facilitates the deprotonation of the active methylene compound (malononitrile), initiating the Knoevenagel condensation. This synergistic action within a single molecule significantly enhances the reaction rate, allowing for high efficiency with a low catalyst loading (15 mol%). The use of a water-ethanol mixture provides a greener alternative to hazardous solvents, and the catalyst can be recovered and reused.[9]
Experimental Protocol
-
Reactant Preparation: To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), m-phenylenediamine (1 mmol), and pyridine-2-carboxylic acid (0.15 mmol, 15 mol%).
-
Solvent Addition: Add 10 mL of a 1:1 water-ethanol mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction's progress via TLC. The reaction typically reaches completion within 1-2 hours.[5]
-
Product Isolation: After completion, cool the flask to room temperature. The product will precipitate from the solution.
-
Purification: Collect the crude product by filtration. Wash the solid with a cold water-ethanol mixture to remove the catalyst and residual reactants.
-
Catalyst Recovery: The filtrate, containing the water-soluble P2CA catalyst, can be concentrated and the catalyst reused for subsequent batches with minimal loss of activity.[9]
-
Drying: Dry the purified product in a vacuum oven.
Comparative Analysis of Green Synthesis Methods
| Parameter | Protocol I: Ultrasound-Assisted | Protocol II: P2CA-Catalyzed |
| Catalyst | None (Catalyst-free) | Pyridine-2-carboxylic acid (15 mol%) |
| Solvent System | Water | Water:Ethanol (1:1 v/v) |
| Energy Source | Ultrasonic Irradiation (50-60 kHz) | Conventional Heating (Reflux) |
| Reaction Time | 25-40 minutes | 1-2 hours |
| Typical Yields | High to Excellent (>90%)[6][7] | Excellent (>95%)[5] |
| Work-Up | Simple filtration | Simple filtration, catalyst recovery possible |
| Green Metrics | Excellent: No catalyst, water solvent, energy efficient. | Excellent: Recyclable organocatalyst, green solvent, high atom economy.[9] |
Proposed Reaction Mechanism
The synthesis of 4H-chromenes via this three-component reaction is believed to proceed through a domino Knoevenagel-Michael addition-cyclization sequence.
Caption: Plausible mechanism for the three-component synthesis.
Conclusion and Outlook
The two protocols presented herein offer highly efficient, rapid, and environmentally benign pathways for the synthesis of this compound. The ultrasound-assisted method provides a catalyst-free approach with extremely short reaction times, ideal for rapid library synthesis. The P2CA-catalyzed method demonstrates the power of recyclable organocatalysis, offering excellent yields and scalability.[9] Both methods adhere to the principles of green chemistry by utilizing safe solvents, minimizing waste, and improving energy efficiency. Adopting these protocols can significantly enhance the sustainability of synthesizing pharmaceutically relevant chromene derivatives, providing a valuable toolkit for researchers in drug discovery and organic synthesis.
References
- One-pot synthesis of tetrahydro-4H-chromenes by supramolecular catalysis in water. RSC Advances.
- Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt. SciSpace.
- Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. Wiley Online Library.
- One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. SciSpace.
- Water-triggered union of multi-component reactions towards the synthesis of a 4H-chromene hybrid scaffold. PubMed Central.
- Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst. RSC Publishing.
- Water-triggered union of multi-component reactions towards the synthesis of a 4 H -chromene hybrid scaffold. RSC Advances.
- Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. JETIR.
- Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Bentham Science.
- Some examples of reported methods for the synthesis of 4H-chromene derivatives. ResearchGate.
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central.
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing.
- Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. ResearchGate.
- Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles 146 under ultrasonic irradiation. ResearchGate.
- 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH.
- Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. Semantic Scholar.
- Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. ResearchGate.
- Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry.
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Catalyst-Free Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: An Application Note and Detailed Protocol
Introduction: The Significance of the Chromene Scaffold
The 4H-chromene nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this core structure exhibit a remarkable breadth of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2] Specifically, the 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile molecule presents a unique substitution pattern that is of significant interest for the development of novel therapeutic candidates. The presence of amino groups at both the 2 and 7 positions, combined with a phenyl group at the 4-position and a nitrile at the 3-position, offers multiple points for potential interaction with biological targets and for further chemical modification.
Traditionally, the synthesis of 4H-chromenes has often relied on the use of catalysts, which can range from basic amines to metal complexes. While effective, these catalysts can introduce challenges related to cost, toxicity, and product purification. The development of catalyst-free synthetic routes is therefore a significant advancement, aligning with the principles of green chemistry by reducing waste and simplifying reaction work-ups.[3][4]
This application note provides a comprehensive guide to the catalyst-free, one-pot, three-component synthesis of this compound. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the rationale behind the procedural steps, empowering researchers to confidently and efficiently synthesize this valuable compound.
Reaction Mechanism: A Domino Cascade
The catalyst-free synthesis of this compound proceeds through a domino cascade of reactions, primarily involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[2][5] The elegance of this one-pot synthesis lies in the sequential formation of new bonds without the need to isolate intermediates.
The proposed mechanism is as follows:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of benzaldehyde and malononitrile. Although this step is often base-catalyzed, under thermal conditions in a polar protic solvent like ethanol, the reaction can proceed to form benzylidenemalononitrile as a reactive intermediate.[6]
-
Michael Addition: The electron-rich 3-aminophenol then acts as a nucleophile, attacking the electron-deficient β-carbon of the benzylidenemalononitrile intermediate in a Michael addition. This step is crucial for forming the carbon-carbon bond that sets up the chromene ring system.
-
Intramolecular Cyclization and Tautomerization: Following the Michael addition, the hydroxyl group of the phenol attacks the nitrile group, leading to an intramolecular cyclization. A subsequent tautomerization of the resulting imine affords the stable 2-amino-4H-chromene ring system.
This cascade of reactions highlights the efficiency of multicomponent reactions in rapidly building molecular complexity from simple and readily available starting materials.
Experimental Protocol
This protocol details the catalyst-free synthesis of this compound.
Reagents and Materials
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 | 0.109 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 0.106 |
| Malononitrile | C₃H₂N₂ | 66.06 | 1.0 | 0.066 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and malononitrile (0.066 g, 1.0 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Reaction Conditions: Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion of the reaction, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the resulting this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Workflow and Mechanistic Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Plausible Reaction Mechanism
Caption: Plausible reaction mechanism for the three-component synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The successful formation of the product is indicated by its precipitation from the reaction mixture upon cooling, a common characteristic of such heterocyclic compounds. The purity can be readily assessed by the melting point of the crystalline product and confirmed by TLC. Furthermore, the straightforward nature of the one-pot reaction and the absence of a catalyst minimize the likelihood of side reactions, contributing to a cleaner reaction profile and a higher yield of the desired product. The use of ethanol as a solvent is advantageous due to its low toxicity and ease of removal.
Conclusion
This application note has detailed a robust and environmentally benign catalyst-free method for the synthesis of this compound. By leveraging a one-pot, three-component approach, this protocol offers an efficient and atom-economical route to a valuable heterocyclic scaffold. The provided step-by-step procedure and mechanistic insights are intended to equip researchers in medicinal chemistry and organic synthesis with the necessary tools to access this important class of compounds for further investigation and application in drug discovery and development.
References
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]
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One-pot Synthesis of 2-amino-4H-chromene Derivatives as Potential Antimicrobial Agents using DABCO-CuCl Complex as an Effective. (n.d.). J. Appl. Chem. Res. Retrieved January 17, 2026, from [Link]
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2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Catalyst-free, one-pot expeditious synthesis of polyhydroquinolines and 2-amino-4H-chromenes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. (2013). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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recent advances in the synthesis chromenes and its derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 17, 2026, from [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC. Retrieved January 17, 2026, from [Link]
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One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
A Novel Three Component Synthesis of 2-Amino-4H-Chromenes Derivatives Using Nano Zno Catalyst. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
One-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). PMC. Retrieved January 17, 2026, from [Link]
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Proposed mechanism for the synthesis of 2-amino 4H-chromene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles 146 under ultrasonic irradiation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis of New 2-Phenylamino-4 H -chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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Three‐component reaction of benzaldehyde (2a), malononitrile (3) and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Optimized reaction of benzaldehyde, malononitrile, and thiophenol in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]
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Application Note: Microwave-Assisted Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile via a microwave-assisted one-pot, three-component reaction. 4H-Chromene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The protocol detailed herein leverages the benefits of microwave irradiation to significantly reduce reaction times, improve yields, and promote green chemistry principles compared to conventional heating methods[2][3][4]. We provide a step-by-step methodology, mechanistic insights, characterization data, and process optimization strategies.
Introduction and Scientific Rationale
The 4H-chromene moiety is a core structural feature in numerous natural products and pharmacologically active compounds[1][5]. Specifically, 2-amino-4H-chromene-3-carbonitriles have garnered significant attention for their potential as anticancer agents, kinase inhibitors, and anti-inflammatory molecules[5][6][7]. The target molecule, this compound, combines this potent scaffold with key functional groups that are attractive for further molecular elaboration and structure-activity relationship (SAR) studies.
The Advantage of Microwave-Assisted Organic Synthesis (MAOS):
Traditional synthesis of chromene derivatives often involves prolonged reaction times under reflux conditions, which can lead to side product formation and energy inefficiency[8]. Microwave-assisted synthesis offers a transformative alternative by utilizing the ability of polar molecules and ions to rapidly generate heat through dielectric loss when subjected to a microwave field. This leads to:
-
Rapid Reaction Rates: Reaction times are often reduced from hours to mere minutes[9][10].
-
Higher Yields: Uniform and rapid heating often minimizes the formation of byproducts, leading to cleaner reactions and higher product yields[11][12].
-
Energy Efficiency: MAOS is significantly more energy-efficient than conventional heating methods.
-
Green Chemistry: The approach often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry[2][13].
This application note focuses on a one-pot, three-component reaction involving benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by a base such as piperazine, under microwave irradiation.
Reaction Mechanism and Pathway
The synthesis proceeds via a domino sequence involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/tautomerization cascade. The use of a basic catalyst is crucial for facilitating the initial condensation and the subsequent Michael addition.
Plausible Mechanistic Pathway:
-
Knoevenagel Condensation: The basic catalyst deprotonates the active methylene group of malononitrile, forming a carbanion. This anion attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the benzylidenemalononitrile intermediate (a Knoevenagel adduct).
-
Michael Addition: The catalyst also facilitates the deprotonation of the hydroxyl group of 3-aminophenol, forming a phenoxide ion. This phenoxide acts as a Michael donor, attacking the electron-deficient β-carbon of the benzylidenemalononitrile intermediate.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization where the oxygen anion attacks one of the nitrile groups. A subsequent tautomerization cascade leads to the formation of the stable aromatic 2,7-diamino-4H-chromene-3-carbonitrile structure[4][14][15].
Caption: Domino reaction pathway for chromene synthesis.
Experimental Protocol
This protocol describes a general procedure adaptable to most standard laboratory microwave reactors.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | - | Sigma-Aldrich |
| Malononitrile | C₃H₂N₂ | 66.06 | - | Sigma-Aldrich |
| 3-Aminophenol | C₆H₇NO | 109.13 | - | Sigma-Aldrich |
| Piperazine | C₄H₁₀N₂ | 86.14 | - | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | Fisher Scientific |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Malononitrile is toxic and should be handled with extreme care.
Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Addition of Reactants: To the vial, add 3-aminophenol (109 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and malononitrile (66 mg, 1.0 mmol).
-
Addition of Catalyst and Solvent: Add absolute ethanol (3.0 mL) followed by piperazine (8.6 mg, 0.1 mmol, 10 mol%).
-
Sealing: Securely cap the vial with a suitable septum cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 80 °C (monitored by internal IR sensor)
-
Power: 300 W (dynamic power control to maintain temperature)
-
Stirring: Medium
-
Reaction Time: 5 minutes
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (3:7).
-
Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. A solid precipitate should form. Add 10 mL of cold distilled water to the reaction mixture and stir for 5 minutes.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Purification: Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials. For higher purity, the product can be recrystallized from an ethanol/DMF solvent system. Dry the final product under vacuum.
Expected Results
-
Physical Appearance: Off-white to pale yellow solid.
-
Yield: Typically >85%.
-
Melting Point: To be determined experimentally.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Expected Data and Interpretation |
| FT-IR (KBr, cm⁻¹) | Presence of characteristic peaks for -NH₂ stretching (approx. 3300-3450 cm⁻¹), -C≡N stretching (approx. 2190-2210 cm⁻¹), C-H aromatic stretching (~3050 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹)[16]. |
| ¹H NMR (400 MHz, DMSO-d₆) | A singlet for the C4-H proton (approx. 4.5-5.0 ppm). A broad singlet for the C2-NH₂ protons. Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenyl ring and the chromene core. A signal for the C7-NH₂ protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | A signal for the C4 carbon (approx. 35-40 ppm). A signal for the C3 carbon (approx. 55-60 ppm). A characteristic signal for the nitrile carbon (-C≡N) around 118-122 ppm. Signals in the aromatic region (110-155 ppm). |
| Mass Spectrometry (HRMS) | Calculation of the exact mass for C₁₆H₁₃N₃O to confirm the molecular formula. Expected [M+H]⁺ peak. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time in 2-minute increments. Increase temperature to 100-120°C. Consider using a different catalyst, such as DBU or an ionic liquid[15]. |
| Product loss during work-up. | Ensure complete precipitation by using ice-cold water/ethanol. Minimize the amount of solvent used for recrystallization. | |
| Impure Product | Side reactions. | Lower the reaction temperature. Ensure the purity of starting materials, especially the aldehyde, which can oxidize. |
| Catalyst not fully removed. | Wash the crude product thoroughly with water if a water-soluble catalyst is used. | |
| Reaction does not start | Inactive catalyst. | Use a fresh batch of catalyst. |
| Microwave absorption issue. | Ensure the solvent volume is sufficient for the microwave reactor (typically >2 mL). Ethanol is a good microwave absorber. |
Conclusion
The described microwave-assisted protocol provides a highly efficient, rapid, and sustainable method for the synthesis of this compound. This one-pot, three-component approach is a powerful tool for generating libraries of biologically relevant chromene derivatives for drug discovery and medicinal chemistry applications[4][17]. The operational simplicity and high yields make this procedure suitable for both academic research and industrial scale-up.
References
- Proposed mechanism for the three-component reaction.
- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.
- One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent.
- Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases. Semantic Scholar.
- Electrochemically Induced Three-Component Synthesis of Chromenes.
- Synthesis of Chromeno[4,3-b]pyrrol-4(1H)
- Microwave-assisted synthesis of 4H-chromene derivatives using scolecite...
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- Synthesis of New 2-Phenylamino-4 H -chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases.
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- Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Microwave-Assisted One-Pot Synthesis of 2-Amino-2-chromenes Using Piperazine as a Catalyst Under Solvent-Free Conditions. Taylor & Francis Online.
- Study on the Synthesis of Some (Un)
- 2H/4H-Chromenes—A Versatile Biologically
- Microwave Assisted Synthesis of some New Chromene Derivatives.
- Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience.
- A microwave assisted, Fe3O4/Camphor-catalysed three-component synthesis of 2-amino-4H-chromenes and their antibacterial and antioxidant activity. Semantic Scholar.
- Microwave Assisted Synthesis of 2-amino-6-(4-hydroxy-2-oxo-2h-substituted-chromen-3-yl)-4-(1-phenyl-3-(substituted phenyl)-1h-pyrazol-4-yl-pyridine-3-carbonitrile (TAB).
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Application Notes & Protocols: Investigating 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile in Cancer Research
Introduction: The Therapeutic Potential of the 4H-Chromene Scaffold
The 4H-chromene ring system is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Derivatives of this core are found in a wide array of natural products and synthetic compounds, exhibiting diverse pharmacological activities.[1][2] In oncology, 2-amino-4-aryl-4H-chromene-3-carbonitrile derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic and antiproliferative effects across various cancer cell lines.[2][3][4] These compounds have been shown to induce cancer cell death through multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways.[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the anticancer potential of novel chromene derivatives, with a specific focus on 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile . While public domain data on this specific analog is limited, the protocols and mechanistic insights outlined herein are based on extensive research into structurally related compounds and provide a robust framework for its evaluation. The following sections detail hypothesized mechanisms of action and provide validated, step-by-step protocols for assessing its efficacy and mode of action in a preclinical, in vitro setting.
Hypothesized Mechanism of Action
Based on the established activities of related 4-aryl-4H-chromene analogs, it is hypothesized that this compound (hereafter referred to as "the compound") may exert its anticancer effects through a multi-pronged attack on cancer cell proliferation and survival. Key potential mechanisms include:
-
Induction of Cell Cycle Arrest: Many chromene derivatives disrupt the normal progression of the cell cycle, frequently causing an accumulation of cells in the G2/M phase.[3][5] This is often achieved by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[4][5]
-
Activation of the Intrinsic Apoptotic Pathway: Prolonged cell cycle arrest or direct signaling can trigger programmed cell death, or apoptosis. This is often mediated by the Bcl-2 family of proteins. The compound may downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins (e.g., Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase cascades.[4][6]
-
Inhibition of Pro-Survival Kinases: Certain chromene derivatives have been shown to inhibit receptor tyrosine kinases, such as EGFR and VEGFR-2, which are critical for tumor growth, proliferation, and angiogenesis.[3]
The following signaling diagram illustrates this hypothesized mechanism.
Caption: Hypothesized signaling pathway for chromene derivatives.
Experimental Workflow for In Vitro Evaluation
A systematic, tiered approach is recommended to characterize the anticancer activity of the compound. The workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic assays.
Caption: Tiered experimental workflow for compound evaluation.
Detailed Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, allowing for the quantification of cytotoxicity.[7][9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
The compound, dissolved in DMSO to a stock concentration (e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend cells in complete medium and perform a cell count. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10][11] Protect the plate from light. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells.[12][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]
Materials:
-
Annexin V-FITC / PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Treated and control cells (from a 6-well plate format)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. This is critical to ensure apoptotic (floating) cells are included in the analysis.[15]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).[14] Discard the supernatant and wash the cell pellet once with cold PBS.[14]
-
Resuspension: Centrifuge again, discard the PBS, and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13][16]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples immediately by flow cytometry. Use single-stained controls to set up compensation and quadrants correctly.[14]
-
Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rare).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[17][18] Cells are fixed with ethanol to permeabilize the membrane, and RNase is added to prevent staining of double-stranded RNA.[17][19]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
Cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash the cells once with cold PBS. Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[19] Fix for at least 2 hours (or overnight) at 4°C.[18]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[20]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the 2N and 4N DNA content peaks.[18]
-
Interpretation: The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase (DNA synthesis). Treatment with the compound may cause an increase in the percentage of cells in the G2/M peak, indicating cell cycle arrest.
Protocol 4: Mechanistic Investigation by Western Blotting
Principle: Western blotting (or immunoblotting) is a technique used to detect specific proteins in a sample.[21] Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme is then used for detection. This allows for the semi-quantitative analysis of proteins involved in apoptosis and cell cycle regulation.[6][21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[22]
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Actin or β-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound as previously described. Wash cells with cold PBS and lyse them by adding cold lysis buffer.[23] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[22][23]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[23] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analysis: Analyze the band intensities relative to the loading control. A decrease in Bcl-2 and an increase in cleaved Caspase-3 would support the induction of apoptosis. Changes in cell cycle-related proteins like Cyclin B1 would corroborate cell cycle arrest data.
Data Summary and Interpretation
Quantitative data from cytotoxicity screens should be compiled for clear comparison. The table below shows representative data for related chromene derivatives from the literature, providing a benchmark for expected potency.
| Compound Reference | Cell Line | IC50 (µM) | Source |
| 6-Bromo-derivative 7e | MDA-MB-231 (Breast) | ~3.5-4.0 µg/mL | [2] |
| 6-Bromo-derivative 7f | MDA-MB-231 (Breast) | ~3.5-4.0 µg/mL | [2] |
| Compound 4 | PC-3 (Prostate) | 2.4 µg/mL | [3] |
| Compound 4 | A549 (Lung) | 3.2 µg/mL | [3] |
| Compound 1j | HCT-116 p53-/- (Colon) | 0.04 µM | [5] |
| Compound 1j | EA.hy926 (Endothelial) | 0.15 µM | [5] |
| *Note: Some sources report IC50 in µg/mL. Conversion to µM requires the molecular weight of the specific compound. |
References
- CLYTE Technologies. (2025, December 24).
- Roche.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific.
- Abcam. Annexin V staining assay protocol for apoptosis.
- National Center for Biotechnology Information.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- BenchChem.
- JoVE. (2023, April 30). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.
- Cell Signaling Technology. Western Blotting Protocol.
- Novus Biologicals. General Western Blot Protocol Overview.
- Cell Signaling Technology. Western Blotting Protocol.
- BenchChem. Application Notes and Protocols: Western Blot for Target Proteins of "Anticancer Agent 47" (Paclitaxel).
- Fadda, A. A., et al. (2022).
- Kheirollahi, A., et al. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents.
- Al-Warhi, T., et al. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI.
- El-Agrody, A. M., et al. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms.
- El-Gohary, N. S., et al. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo.
Sources
- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile as a Versatile Fluorescent Probe
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile as a fluorescent probe. This document outlines its synthesis, photophysical properties, and detailed protocols for its application in cellular imaging and as a potential sensor for bioactive molecules.
I. Introduction: The Promise of the Chromene Scaffold
The 4H-chromene core structure is a privileged scaffold in medicinal chemistry and materials science, renowned for its significant biological activities and unique photophysical properties.[1][2] Derivatives of 2-amino-4H-chromene, in particular, have garnered substantial interest due to their straightforward synthesis and tunable fluorescence characteristics. These compounds often exhibit large Stokes shifts, high fluorescence quantum yields, and sensitivity to their local environment, making them excellent candidates for the development of fluorescent probes.[3] this compound emerges from this class as a promising tool for elucidating complex biological processes at the cellular level. Its structural features, including the electron-donating amino groups, suggest intrinsic fluorescence that can be modulated by interactions with its molecular surroundings.
II. Physicochemical and Fluorescent Properties
While extensive photophysical data for this compound is not widely published, the general characteristics of this class of compounds provide a strong foundation for its application.
A. Core Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 111861-39-3[4]
-
Molecular Formula: C₁₆H₁₃N₃O[4]
-
Molecular Weight: 263.3 g/mol [4]
-
Appearance: Typically a white to off-white solid.[4]
-
Solubility: Soluble in organic solvents such as DMSO, DMF, and ethanol. Aqueous solubility is expected to be limited.
B. Anticipated Fluorescent Characteristics
Based on the broader family of 2-amino-4H-chromene derivatives, the following fluorescent properties are anticipated. It is imperative that users experimentally validate these characteristics for their specific application and instrumentation.
| Property | Anticipated Characteristics | Rationale & Key Considerations |
| Excitation Maximum (λex) | Expected in the UV-A to blue region (approx. 350 - 420 nm) | The extended π-system of the chromene core conjugated with the phenyl ring and amino groups will determine the absorption profile. |
| Emission Maximum (λem) | Expected in the blue to green region (approx. 450 - 550 nm) | A significant Stokes shift is a common feature of this class of fluorophores, minimizing self-quenching and improving signal-to-noise.[3] |
| Quantum Yield (ΦF) | Moderate to high | The rigid chromene scaffold and the presence of electron-donating amino groups are conducive to efficient fluorescence. |
| Solvatochromism | Likely to exhibit solvent-dependent fluorescence | The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission spectrum. This property can be exploited for sensing applications. |
| Photostability | Moderate | As with many organic fluorophores, photobleaching can occur under prolonged or high-intensity illumination. The use of anti-fade reagents is recommended for fixed-cell imaging. |
III. Synthesis of this compound
The synthesis of 2-amino-4H-chromene derivatives is typically achieved through a one-pot, three-component reaction. This approach is highly efficient and aligns with the principles of green chemistry.[3][5]
A. Reaction Principle
The synthesis involves the condensation of an aldehyde (benzaldehyde), a source of active methylene (malononitrile), and a phenol derivative (3-aminophenol) in the presence of a basic catalyst. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
B. Synthetic Workflow
Caption: Workflow for the one-pot synthesis of the fluorescent probe.
C. Detailed Synthetic Protocol
-
Reagent Preparation: In a round-bottom flask, combine 3-aminophenol (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent such as ethanol or a water-ethanol mixture (10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (10 mol%) or sodium carbonate (10 mol%).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
IV. Application Protocols
A. General Guidelines for Use as a Fluorescent Probe
-
Stock Solution Preparation: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Working Concentration: The optimal working concentration will vary depending on the application and cell type. It is recommended to perform a concentration titration to determine the ideal concentration that provides a strong signal with minimal background and cytotoxicity. A typical starting range is 1-10 µM.
-
Instrumentation: The probe can be visualized using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate excitation and emission filters.
B. Protocol for Live Cell Imaging
This protocol provides a general framework for staining live cells. Optimization may be required for specific cell lines.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the stock solution of the fluorescent probe in a serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired working concentration.
-
Cell Staining: Remove the culture medium from the cells and wash them once with the buffer. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound probe.
-
Imaging: Add fresh buffer or culture medium to the cells and image them immediately using a fluorescence microscope with the appropriate filter sets.
C. Potential Application as a Biosensor
The 2-amino-4H-chromene scaffold has been utilized to develop probes for various analytes, including thiols, amino acids, and metal ions.[1][2] The fluorescence of this compound may be sensitive to changes in the local microenvironment, such as pH or the presence of specific ions or reactive oxygen species (ROS).
Experimental Design for Sensor Development:
Caption: Logical workflow for evaluating the probe as a biosensor.
V. Considerations for Drug Development Professionals
Several 2-amino-4H-chromene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2][7] This raises two important considerations:
-
Cytotoxicity Assessment: When using this probe for imaging, it is crucial to assess its potential cytotoxicity at the working concentration to ensure that the observed biological phenomena are not artifacts of cellular stress or death induced by the probe.
-
Therapeutic Potential: The inherent bioactivity of the chromene scaffold suggests that this compound and its analogues could be investigated as potential therapeutic agents. The fluorescence of these compounds could be exploited for theranostic applications, combining therapeutic action with real-time imaging of drug localization and target engagement.
VI. Conclusion
This compound represents a promising and versatile fluorescent probe with significant potential in cell biology research and drug discovery. Its straightforward synthesis and the favorable photophysical properties characteristic of the 2-amino-4H-chromene class make it an accessible tool for a wide range of applications. While further detailed characterization of its specific fluorescent properties is warranted, the protocols and insights provided in these application notes offer a solid foundation for its successful implementation in the laboratory.
References
- Ma, K., Zhao, L., Yue, Y., & Yin, C. (2022). Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing.
- Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025).
- Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025).
- Shirazi, A. N., et al. (2013). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research.
- Bouattour, A., et al. (2020). Synthesis of New 2-Phenylamino-4 H -chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases.
- Study on the Synthesis of Some (Un)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. As a privileged heterocyclic scaffold, the optimization of its synthesis is critical for downstream applications. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and data-driven optimization advice.
Section 1: Reaction Overview and Core Mechanism
The synthesis of this compound is typically achieved via a one-pot, three-component reaction involving 3-aminophenol, benzaldehyde, and malononitrile.[1][2] This multicomponent reaction (MCR) is highly efficient and atom-economical, proceeding through a domino sequence of classical organic reactions.[2][3]
The generally accepted mechanism involves three key steps:
-
Knoevenagel Condensation: A base catalyst activates the malononitrile by deprotonating its acidic methylene group. The resulting carbanion attacks the carbonyl carbon of benzaldehyde, which, after dehydration, yields a benzylidenemalononitrile intermediate.[4]
-
Michael Addition: The phenolic hydroxyl group of 3-aminophenol is deprotonated by the base, and the resulting phenoxide attacks the electrophilic double bond of the benzylidenemalononitrile intermediate in a conjugate addition.
-
Intramolecular Cyclization (Annulation): The amino group on the 3-aminophenol ring performs a nucleophilic attack on one of the nitrile groups, leading to the formation of the dihydropyran ring and yielding the final 4H-chromene product.[5][6]
Caption: Diagnostic workflow for troubleshooting low product yield.
Detailed Step-by-Step Checks:
-
Catalyst: The choice of catalyst is crucial. Basic catalysts like piperidine or sodium carbonate are effective and commonly used. [7][8]L-proline is an excellent, reusable, and environmentally benign option. * Action: If using a base like piperidine, ensure it is fresh. For solid catalysts like L-proline or sodium carbonate, ensure they are anhydrous if the protocol specifies. Start with a catalyst loading of 10-15 mol%. [9]2. Reactants: The purity of reactants is paramount.
-
Benzaldehyde: Can oxidize to benzoic acid on storage. Use freshly distilled or newly purchased benzaldehyde.
-
3-Aminophenol: Can darken due to oxidation over time. While slight discoloration may be acceptable, dark brown or black starting material should be purified.
-
Malononitrile: Is hygroscopic and can affect the reaction. Store in a desiccator.
-
-
Reaction Conditions:
-
Solvent: Ethanol, water, or a 1:1 ethanol/water mixture are often highly effective, promoting both solubility and the reaction rate. [10]Polar protic solvents are generally preferred over non-polar or polar aprotic solvents. [10] * Temperature: Many protocols work well at room temperature, but gentle heating to 60°C or reflux can significantly increase the reaction rate without degrading the product. [7] Q2: My final product is impure, and TLC shows multiple spots. What are the likely side products and how can I minimize them?
-
A2: The most common impurity is the uncyclized Knoevenagel intermediate (benzylidenemalononitrile), especially if the Michael addition or subsequent cyclization is slow.
-
Causality: If the catalyst is too weak or the reaction temperature is too low, the reaction may stall after the initial condensation. The intermediate is a bright yellow compound and can often be observed by eye.
-
Minimization Strategy:
-
Ensure Sufficient Catalyst: A proper amount of a suitable base is needed to facilitate the Michael addition and the final ring-closing step.
-
Increase Temperature: Gently heating the reaction can provide the activation energy needed for the cyclization step.
-
Allow Sufficient Time: Monitor the reaction by TLC. The spot corresponding to the Knoevenagel intermediate should disappear as the product spot appears.
-
-
Purification: If side products persist, the final product can be purified effectively. A simple work-up involves filtering the solid product that often crashes out of the reaction mixture and washing it with cold water and then cold ethanol. [11]Recrystallization from an ethanol/toluene mixture is also reported to yield a pure product. [7] Q3: The reaction is very slow in water, and my reactants are not dissolving. What should I do?
A3: While water is an excellent green solvent for this reaction, the initial solubility of aromatic aldehydes can be low. [7]
-
Explanation: The reaction often occurs at the interface of the reactants or as a suspension. The key is that the intermediates and final product have some solubility, driving the equilibrium forward.
-
Solution:
-
Use a Co-Solvent: An ethanol/water (1:1) mixture is a highly effective solvent system that balances reactant solubility with the green benefits of water. [9] 2. Increase Agitation: Vigorous stirring is essential to maximize the surface area and interaction between reactants in a suspension.
-
Consider Ultrasonic Irradiation: Ultrasound has been shown to dramatically reduce reaction times in aqueous media by promoting mass transfer and particle activation. [12]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for this synthesis?
A: There is no single "best" catalyst, as the optimal choice depends on desired conditions (e.g., green chemistry, cost, reaction time). However, a comparative analysis provides guidance:
| Catalyst Type | Example(s) | Typical Loading | Advantages | Disadvantages | Cite |
| Organic Base | Piperidine, DBU | 10-20 mol% | Inexpensive, high yields, well-established. | Volatile, requires careful handling. | [8][13] |
| Inorganic Base | Na₂CO₃, K₂CO₃ | 5-10 mol% | Very cheap, effective in water, easy to handle. | Can sometimes be slower than organic bases. | [6][7] |
| Amino Acid | L-Proline | 15-20 mol% | Green, reusable, biodegradable, provides high yields. | Higher initial cost than simple bases. | |
| Nanoparticles | AgNp, t-ZrO₂ | Varies | High efficiency, can work in green solvents at RT. | Catalyst synthesis required, potential for leaching. | [11][14] |
For general laboratory synthesis, L-proline in an EtOH/H₂O mixture offers an excellent balance of efficiency, reusability, and environmental safety. Q: How does the choice of solvent affect the reaction?
A: Solvent polarity plays a critical role.
-
Polar Protic Solvents (Water, Ethanol): These are generally the best choices. They can stabilize charged intermediates through hydrogen bonding, facilitating the reaction cascade and often leading to high yields. [10]* Polar Aprotic Solvents (THF, Acetonitrile): Yields are often low in these solvents. [10]* Non-Polar Solvents (Toluene, Dioxane): The reaction performs very poorly in non-polar media due to the poor solubility of reactants and intermediates. [10]* Solvent-Free: Grinding the reactants with a solid catalyst can be a highly efficient, green alternative, often leading to rapid reactions and high yields. [15][16] Q: What is the effect of substituents on the benzaldehyde?
A: The reaction is generally robust and accommodates a wide range of substituents on the phenyl ring of the aldehyde.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br): These groups typically accelerate the reaction by making the aldehyde's carbonyl carbon more electrophilic, thus favoring the initial Knoevenagel condensation. Yields are consistently high. [17]* Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can slightly slow the reaction rate but still provide good to excellent yields. [18]
Section 4: Optimized Experimental Protocol
This protocol is a generalized starting point based on highly successful methods reported in the literature, particularly those using L-proline as a catalyst. Materials:
-
3-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
L-Proline (0.15 mmol, 17.3 mg)
-
Ethanol/Water (1:1, v/v), 10 mL
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.15 mmol).
-
Solvent Addition: Add 10 mL of the 1:1 ethanol/water solvent mixture to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 60°C and stir the mixture.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70). The reaction is typically complete within 30-60 minutes, indicated by the consumption of the starting materials.
-
Work-up: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid product will typically precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water (5 mL) followed by cold ethanol (5 mL) to remove residual catalyst and unreacted starting materials.
-
Drying & Purification: Dry the collected solid in a vacuum oven. The product obtained is often of high purity. If further purification is needed, recrystallize from an ethanol/toluene mixture. [7]The expected melting point is around 236-237 °C. [19]
References
-
Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... ResearchGate. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of 4a. a. ResearchGate. Available at: [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]
-
Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience. Available at: [Link]
-
Synthesis of various 4H-chromene in REG in optimized reaction conditions. ResearchGate. Available at: [Link]
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. Available at: [Link]
-
Synthesis of 2-amino-4H-chromene derivatives by using catalytic... ResearchGate. Available at: [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. National Institutes of Health (NIH). Available at: [Link]
-
Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. Available at: [Link]
-
Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles 146 under ultrasonic irradiation. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent. National Institutes of Health (NIH). Available at: [Link]
-
2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile. PubChem. Available at: [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Royal Society of Chemistry. Available at: [Link]
-
Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. ResearchGate. Available at: [Link]
-
Design, Synthesis and Antimicrobial Evaluation of Polyhydroxy 4H-Chromene Derivatives. Nanotechnology Perceptions. Available at: [Link]
-
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health (NIH). Available at: [Link]
-
2,7-diamino-4-(3-bromophenyl)-4h-chromene-3-carbonitrile. PubChem. Available at: [Link]
-
Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]
-
One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Taylor & Francis Online. Available at: [Link]
-
On water synthesis of pyran–chromenes via a multicomponent reactions catalyzed by fluorescent t-ZrO2 nanoparticles. Royal Society of Chemistry. Available at: [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. National Institutes of Health (NIH). Available at: [Link]
-
Multicomponent Reactions. Baran Lab, Scripps Research. Available at: [Link]
-
Strategies for Innovation in Multicomponent Reaction Design. National Institutes of Health (NIH). Available at: [Link]
-
Multicomponent Reactions in Organic Synthesis. Wiley Online Library. Available at: [Link]
-
Synthesis and Some Properties of 2-Amino-4-aryl-6-hexyl-7-hydroxy-4H-chromene-3-carbonitriles. ResearchGate. Available at: [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On water synthesis of pyran–chromenes via a multicomponent reactions catalyzed by fluorescent t-ZrO2 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PubChemLite - 2,7-diamino-4-(3-bromophenyl)-4h-chromene-3-carbonitrile (C16H12BrN3O) [pubchemlite.lcsb.uni.lu]
- 18. PubChemLite - 2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile (C17H15N3O) [pubchemlite.lcsb.uni.lu]
- 19. Page loading... [wap.guidechem.com]
Technical Support Center: 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile Synthesis
Welcome to the dedicated technical support center for the synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. 4H-chromene derivatives are of significant interest due to their diverse biological activities, including potential antimicrobial, anti-inflammatory, and cytotoxic properties. This guide provides in-de[1]pth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My one-pot, three-component reaction between 3-aminophenol, benzaldehyde, and malononitrile is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve the conversion?
Answer: Low yields in this multicomponent reaction are a common challenge and can often be attributed to several factors, primarily related to reaction conditions and catalyst efficiency.
Root Causes & Corrective Actions:
-
Inadequate Catalyst Performance: The choice and amount of catalyst are critical. While various bases can be used, their efficiency differs.
-
Insight: The [2]reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. An effective catalyst mus[3]t facilitate all these steps.
-
Recommendation: While organic bases like piperidine or DBU are commonly used, inorganic bases such as sodium carbonate have been shown to provide excellent yields in aqueous media. Consider screening differ[2][4]ent catalysts. For a starting point, sodium carbonate (0.1 equivalents) in water has been reported to give high yields.
-
-
Suboptimal Solvent [2]Choice: The solvent system plays a crucial role in reactant solubility and reaction rate.
-
Insight: While ethanol is a common solvent, using water or a water-ethanol mixture can be beneficial, aligning with green chemistry principles and sometimes enhancing yields.
-
Recommendation:[5][6] Experiment with an ethanol-water (1:1) mixture or water as the sole solvent. This can improve the solubility of the starting materials and facilitate the reaction.
-
-
Incorrect Reaction [6]Temperature: Temperature can significantly influence the reaction kinetics.
-
Insight: While some protocols suggest refluxing, others achieve high yields at room temperature, which can minimize side product formation.
-
Recommendation:[2][4] Start the reaction at room temperature. If the yield is still low after a reasonable time (e.g., 2-4 hours), gradually increase the temperature, but be aware that excessive heat can lead to reduced yields.
-
Experimental Protocol:[2] Optimized Synthesis
-
To a round-bottom flask, add 3-aminophenol (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).
-
Add 10 mL of a 1:1 ethanol-water mixture.
-
Add the selected catalyst (e.g., sodium carbonate, 0.1 mmol).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Issue 2: Product Purity Concerns and Side Product Formation
Question: I am observing significant impurities in my final product, which are difficult to remove by simple recrystallization. What are the likely side products and how can I minimize their formation and purify my compound?
Answer: Impurities in this synthesis often arise from competing side reactions or incomplete conversion of intermediates.
Common Side Products & Mitigation Strategies:
-
Knoevenagel Adduct: The initial condensation product of benzaldehyde and malononitrile can remain if the subsequent Michael addition and cyclization are slow.
-
Insight: A sufficiently active catalyst is required to drive the reaction to completion.
-
Recommendation: Ensure your catalyst is active and used in the optimal amount. If you suspect this intermediate, increasing the reaction time or catalyst loading might be beneficial.
-
-
Dimerization or Polymerization of Reactants: Under harsh conditions (e.g., strong bases, high temperatures), starting materials or intermediates can undergo self-condensation or polymerization.
-
Insight: Milder reaction conditions are generally preferred.
-
Recommendation: Use a weaker base if possible and avoid excessive heating. Room temperature reactions are often cleaner.
-
Purification Protocol:[4]
-
Recrystallization: This is the most common method for purifying the final product.
-
Recommended Solvents: Ethanol is a frequently used solvent for recrystallization of this compound. A mixture of ethanol and [7]toluene (1:1) has also been reported to be effective.
-
Procedure: Di[2]ssolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The exact ratio will need to be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis is a domino reaction that proceeds through three key steps:
-
Knoevenagel Condensation: The base catalyzes the condensation of benzaldehyde and malononitrile to form a benzylidenemalononitrile intermediate.
-
Michael Addition: The 3-aminophenol then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the phenol attacks the nitrile group, followed by tautomerization to yield the stable 4H-chromene ring system.
Q2: Are there any "gre[3]en" or more environmentally friendly approaches to this synthesis?
A2: Yes, several green chemistry approaches have been developed for the synthesis of 4H-chromenes. These methods focus on using less hazardous solvents, recoverable catalysts, and energy-efficient conditions.
-
Aqueous Media: Pe[8]rforming the reaction in water eliminates the need for organic solvents.
-
Heterogeneous Catal[2][5]ysts: Using solid-supported or magnetic catalysts allows for easy separation and recycling, reducing waste.
-
Alternative Energy [1]Sources: Ultrasound irradiation has been shown to accelerate the reaction, leading to higher yields in shorter times.
Q3: How can I confirm [9]the identity and purity of my final product?
A3: A combination of spectroscopic techniques should be used for characterization:
-
FTIR Spectroscopy: Look for characteristic peaks for the amino (NH2) groups (around 3300-3500 cm⁻¹), the nitrile (C≡N) group (around 2190-2200 cm⁻¹), and the C-O-C ether linkage of the chromene ring.
-
¹H NMR Spectroscop[2][4]y: The proton on the C4 carbon of the chromene ring typically appears as a singlet around 4.5-5.0 ppm. You should also see signals for the aromatic protons and the amino protons.
-
¹³C NMR Spectroscopy: This will confirm the presence of all the carbon atoms in the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Melting Point: The melting point of this compound is reported to be in the range of 236-237 °C. A sharp melting point is [7]an indicator of high purity.
Data Summary and Visualization
Table 1: Comparison of Catalysts for Chromene Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Sodium Carbonate | Water | 25 °C | 90 | |
| DBU | Water | Room Te[2]mp. | 85 | |
| Piperidine | Ethanol [4] | Reflux | (Varies) | |
| Pyridine-2-carboxylic[10] acid | Water-EtOH (1:1) | Reflux | up to 98 |
Diagrams
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Role of the catalyst in the synthesis of 2-amino-3-cyano-4H-chromene... - ResearchGate. Available at: [Link]
-
Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes - OICC Press. Available at: [Link]
-
Biowaste-Derived Heterogeneous Catalyst for the One-Pot Multicomponent Synthesis of Diverse and Densely Functionalized 2-Amino-4H-Chromenes - Taylor & Francis Online. Available at: [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. Available at: [Link]
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates | ACS Omega. Available at: [Link]
-
Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... - ResearchGate. Available at: [Link]
-
This compound - SpectraBase. Available at: [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC - NIH. Available at: [Link]
-
Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles 146 under ultrasonic irradiation - ResearchGate. Available at: [Link]
-
2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile - PubChem. Available at: [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Publishing. Available at: [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]
-
Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium - MDPI. Available at: [Link]
-
A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles - ResearchGate. Available at: [Link]
-
Selected biologically active compounds with a 4H-chromene core. - ResearchGate. Available at: [Link]
-
A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles. Available at: [Link]
-
Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions | Semantic Scholar. Available at: [Link]
-
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Available at: [Link]
-
Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile - ResearchGate. Available at: [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. Available at: [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. Available at: [Link]
-
Synthesis of New 2-Phenylamino-4 H -chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases - ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the multicomponent synthesis of 2-amino-4H-chromenes.
Welcome to the technical support center for the multicomponent synthesis of 2-amino-4H-chromenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this versatile and widely used reaction. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the underlying chemistry to empower you to optimize your synthetic outcomes.
Introduction: The Synthetic Challenge
The one-pot, three-component synthesis of 2-amino-4H-chromenes, typically involving an aldehyde, malononitrile, and a phenolic component (such as resorcinol, naphthol, or dimedone), is celebrated for its efficiency and atom economy. The reaction generally proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. However, the simplicity of the one-pot procedure belies a complex network of competing reactions that can lead to a variety of side products, impacting yield and purity. This guide will illuminate these side pathways and provide you with the tools to steer your reaction toward the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis of 2-amino-4H-chromenes in a question-and-answer format.
Q1: My reaction is producing a significant amount of a dimeric byproduct. What is its structure and how can I prevent its formation?
A1: The formation of dimeric chromene derivatives is a frequently observed side reaction, particularly when using salicylaldehydes.[1][2][3] This side product often arises from a retro-Michael reaction of an intermediate, leading to the elimination of malononitrile, which can then react with another molecule of the chromene intermediate.[1][3]
Mechanism of Dimer Formation:
A plausible pathway involves the initial formation of the 2-amino-4H-chromene structure, which can then undergo a retro-Michael reaction, especially under basic conditions, to release malononitrile. This free malononitrile can then act as a nucleophile, attacking another molecule of a chromene-derived intermediate, leading to the dimer.
Troubleshooting Strategies:
-
Control of Stoichiometry: Ensure precise 1:1:1 stoichiometry of the aldehyde, malononitrile, and the phenolic component. An excess of malononitrile can favor dimer formation.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Weaker bases are often preferred to minimize the retro-Michael reaction.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the formation of thermodynamically more stable byproducts, including dimers. Monitor the reaction progress by TLC and quench it once the starting materials are consumed.
Q2: I am isolating a product that appears to be a 2-iminochromene instead of the desired 2-amino-4H-chromene. Why is this happening?
A2: The formation of 2-imino-2H-chromene derivatives is another common outcome and, in some cases, they are the desired product of related syntheses.[4][5][6] The 2-iminochromene can be considered a tautomeric isomer of the 2-amino-4H-chromene, and the equilibrium between these forms can be influenced by the reaction conditions. In the multicomponent synthesis, a reactive 2-imino-2H-chromene can be an intermediate that undergoes subsequent reactions.[7]
Controlling Factors:
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium. Protic solvents may favor the 2-amino-4H-chromene form through hydrogen bonding.
-
Catalyst: The nature of the catalyst (acidic vs. basic) can affect the final product distribution.
-
Work-up Procedure: The pH of the work-up solution can also play a role in the final isolated product.
Troubleshooting Strategies:
-
Solvent Screening: Experiment with a range of solvents with varying polarities to identify the optimal medium for the desired product.
-
Catalyst Optimization: If 2-iminochromene is the major product, consider using a milder catalyst or adjusting the catalyst loading.
Q3: My product seems to be unstable and I observe degradation or the formation of colored impurities upon standing or during purification. What could be the cause?
A3: The 4H-chromene ring system can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of chromone or other oxidized species, which are often colored.
Preventive Measures:
-
Inert Atmosphere: For sensitive substrates, conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere if it is particularly sensitive.
-
Purification: Minimize the exposure of the product to air and light during purification. Use of techniques like flash chromatography can be beneficial for rapid purification.
Q4: The Knoevenagel condensation between my aldehyde and malononitrile is sluggish or incomplete. How can I improve this initial step?
A4: The Knoevenagel condensation is the crucial first step in the reaction cascade.[8] Its efficiency is highly dependent on the reactivity of the aldehyde and the choice of catalyst.
Optimization Strategies:
-
Catalyst: A variety of catalysts can be employed, from basic amines like piperidine and triethylamine to Lewis acids.[9] If a weak base is ineffective, a stronger base or a different type of catalyst might be necessary. However, be mindful that stronger bases can promote side reactions.[8]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[10] In some cases, removal of water using a Dean-Stark trap or a drying agent can drive the equilibrium towards the product.
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources have been shown to accelerate the Knoevenagel condensation and the overall multicomponent reaction, often leading to higher yields in shorter reaction times.[11]
Experimental Protocols
Protocol 1: Standard Multicomponent Synthesis of a 2-Amino-4H-chromene Derivative
This protocol provides a general procedure for the synthesis of a 2-amino-4H-chromene derivative using a basic catalyst.
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenolic component (e.g., dimedone) (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenolic component (1.0 mmol).
-
Add ethanol (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), the product may precipitate from the reaction mixture.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.
Protocol 2: Troubleshooting - Minimizing Dimer Formation
This protocol outlines modifications to the standard procedure to minimize the formation of dimeric byproducts.
Key Modifications:
-
Catalyst: Replace piperidine with a weaker base, such as ammonium acetate or a solid-supported base.
-
Temperature: Maintain the reaction at room temperature or below. Avoid heating unless necessary.
-
Monitoring: Closely monitor the reaction by TLC and quench it as soon as the starting materials are consumed to prevent prolonged exposure to basic conditions.
Modified Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Instead of piperidine, add ammonium acetate (0.2 mmol).
-
Stir the reaction at room temperature, checking the progress by TLC every 30 minutes.
-
Once the starting aldehyde is no longer visible on the TLC plate, immediately proceed with the work-up (steps 6-8 of Protocol 1).
Data Presentation
Table 1: Effect of Catalyst on Yield and Side Product Formation
| Catalyst | Yield of 2-Amino-4H-chromene (%) | Dimer Formation (%) |
| Piperidine | 85 | 10 |
| Triethylamine | 82 | 12 |
| Ammonium Acetate | 92 | < 2 |
| DBU | 75 | 18 |
Note: Yields and side product formation are representative and can vary depending on the specific substrates and reaction conditions.
Visualization of Reaction Pathways
Diagram 1: Main Reaction Pathway for 2-Amino-4H-chromene Synthesis
Caption: The desired reaction proceeds via a three-step cascade.
Diagram 2: Side Reaction Pathway - Dimer Formation
Caption: A competing pathway leading to the formation of dimeric side products.
References
-
Meshcheryakova, A.A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings. [Link]
-
Ribeiro, R.S., et al. (2018). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. The Journal of Organic Chemistry. [Link]
-
Meshcheryakova, A.A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. [Link]
-
Dyadyuchenko, M.V., et al. (2019). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. National Institutes of Health. [Link]
-
Meshcheryakova, A.A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. [Link]
-
Shah, N.K., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. Connect Journals. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Al-Harbi, R. (2023). Synthesis of new coumarin derivatives bearing 2-iminochromene moiety. Acta Chimica Slovenica. [Link]
-
ResearchGate. (2022). Our approach to the synthesis of 4H-chromenes and 4H-chromen-ones from p-QMs. [Link]
-
ResearchGate. (2014). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. [Link]
-
Singh, P., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
YouTube. (2023). Knoevenagel condensation. [Link]
-
Bakherad, M., et al. (2015). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Institutes of Health. [Link]
-
ResearchGate. (2018). Synthesis of Chromanes and 4H-Chromenes: Exploring the Oxidation of 2H-Chromenes and Dihydro-1-benzoxepines by Hypervalent Iodine(III). [Link]
-
Shchekotikhin, A.E., et al. (2012). Polyalkoxy substituted 4H-chromenes: synthesis by domino reaction and anticancer activity. PubMed. [Link]
-
Maurya, S.K., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Institutes of Health. [Link]
-
Gonzalez-Vera, J.A., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
Patel, D., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Shaik, D.P., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Wikipedia. Michael addition reaction. [Link]
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Technical Support Center: Purification of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. The methodologies and troubleshooting advice are grounded in established chemical principles and validated through extensive experience with related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound relevant to its purification?
A1: Understanding the fundamental properties is key to selecting a purification strategy.
-
Appearance: Typically a white to off-white or pale yellow solid.[1]
-
Molecular Weight: 263.3 g/mol .[1]
-
Melting Point: Approximately 236-237 °C, which can be a key indicator of purity.[1]
-
Polarity: The presence of two primary amino groups (-NH2), a nitrile group (-CN), and a chromene core makes it a polar molecule. This high polarity dictates the choice of solvents for both recrystallization and chromatography.
Q2: What is the most common method for purifying crude this compound?
A2: Recrystallization is the most frequently cited and often most effective method for purifying multi-gram quantities of this compound and its analogs. The choice of solvent is critical for obtaining high purity and yield.
Q3: What are the recommended solvents for recrystallization?
A3: Based on literature for analogous 2-amino-4-aryl-4H-chromene derivatives, the following solvent systems are recommended:
-
Primary Choice: Ethanol (96% or absolute) is often effective. The compound's solubility is typically low in cold ethanol and increases significantly upon heating.[2]
-
Solvent Pair: A mixture of ethanol and toluene (e.g., 1:1 to 1:2 v/v) can be highly effective, especially for removing less polar impurities.[3]
-
Alternative: For difficult-to-dissolve crude products, a minimal amount of a more polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used to achieve dissolution at high temperatures, followed by the careful addition of a less polar co-solvent (like ethanol or isopropanol) to induce crystallization upon cooling. This should be done cautiously to avoid oiling out.
Q4: Is column chromatography a viable option for purifying this compound?
A4: Yes, silica gel column chromatography is a viable, albeit more labor-intensive, method for purifying small quantities or for separating closely related impurities that cannot be removed by recrystallization. Due to the compound's polar nature, a polar mobile phase is required.
Q5: What are the potential stability concerns during purification?
A5: While generally stable, 2-amino-4H-chromene derivatives can be sensitive to certain conditions:
-
Strong Acids: The basic amino groups can be protonated, potentially altering the compound's solubility and stability. It is generally advisable to avoid strongly acidic conditions.
-
Oxidation: The amino groups can be susceptible to oxidation, which may lead to colored impurities. It is good practice to minimize exposure to air and light, especially during prolonged heating. Using degassed solvents can be beneficial.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My purified product is persistently yellow or brown, not off-white.
-
Underlying Cause: Colored impurities often arise from the oxidation of the amino groups or from highly conjugated side products formed during the synthesis. Trace metals from reagents or reaction vessels can also cause coloration.
-
Solution Workflow:
Caption: Troubleshooting workflow for colored impurities.
-
Detailed Steps:
-
Recrystallization with Charcoal: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (0.5-1% of your compound's weight) of activated charcoal.
-
Boil and Filter: Keep the solution at a boil for 5-10 minutes. The charcoal will adsorb many colored impurities.
-
Hot Filtration: Perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallize: Allow the filtrate to cool slowly to obtain purified crystals.
-
Problem 2: My yield is very low after recrystallization.
-
Underlying Cause: This can be due to using too much solvent, premature crystallization during filtration, or the compound having higher than expected solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
-
Pre-heat Funnel: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent the product from crashing out on the cold glass.
-
Cool Slowly & Ice Bath: Allow the solution to cool to room temperature slowly, then place it in an ice bath for at least 30 minutes to maximize crystal formation before filtering.
-
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting your crystals) by about 50-75% and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC or melting point, as it may be less pure than the first.
-
Problem 3: During column chromatography, my compound streaks badly on the TLC plate or doesn't move from the baseline.
-
Underlying Cause: The compound is highly polar and is interacting very strongly with the acidic silica gel. The chosen solvent system is not polar enough to elute it effectively.
-
Solutions:
-
Increase Solvent Polarity: A standard ethyl acetate/hexane system is unlikely to work. Switch to a more polar system. Good starting points for TLC analysis include:
-
5-10% Methanol in Dichloromethane (DCM)
-
10% Methanol in Ethyl Acetate
-
-
Add a Basic Modifier: For very polar, basic compounds, adding a small amount of a base to the mobile phase can dramatically improve peak shape and elution. This neutralizes the acidic sites on the silica gel.
-
Consider a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Problem 4: I see multiple spots on my TLC after column chromatography, and they are difficult to separate.
-
Underlying Cause: This could be due to decomposition on the silica gel, using a solvent system with poor resolving power, or overloading the column.
-
Solutions:
-
Check for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the original spot streaks, your compound may be decomposing on the silica.[6] If so, deactivating the silica with a base (like TEA) or using alumina is recommended.
-
Optimize TLC: Methodically test different solvent systems to find one that gives good separation (ΔRf > 0.2) between your product and the impurities.
-
Dry Loading: If your compound has poor solubility in the column eluent, it can lead to broad bands and poor separation. Use the dry loading technique.[7] Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude material (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen solvent (e.g., ethanol) to the flask and heat the mixture to a gentle boil with stirring. Continue adding small portions of the solvent until all the solid has just dissolved.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Return to a boil for 5-10 minutes.
-
Hot Filtration (if needed): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy (NMR, IR).
Protocol 2: Flash Column Chromatography
-
TLC Optimization: Find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities. A common starting point for this compound would be 5% Methanol in Dichloromethane, potentially with 0.5% Triethylamine.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica gel weight of 50-100 times the weight of your crude sample).
-
Pack the column using the "slurry method": mix the silica gel with your starting eluent, pour the slurry into the column, and use gentle pressure to pack it evenly without cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a polar solvent (like DCM or methanol). Using a pipette, carefully add this solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent, add silica gel (2-3 times the weight of your product), and remove the solvent by rotary evaporation. Carefully add the resulting powder to the top of the column. Add a thin layer of sand on top to protect the surface.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
References
-
Thanh, N. D., et al. (2019). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molecules, 24(1), 134. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Kiyani, H., & Ghorbani, F. (2017). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst. Eurasian Chemical Communications, 3(4), 325-338. Available from: [Link]
-
Shaabani, A., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1327–1336. Available from: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]
-
Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-534. Available from: [Link]
-
Rivera-Sustaita, M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(16), 4983. Available from: [Link]
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low yields in the synthesis of chromene derivatives
Welcome to the Technical Support Center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromene synthesis and overcome common challenges that can lead to low product yields. Chromene and its derivatives are a critical class of oxygen-containing heterocycles with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry and materials science.[1][2][3][4][5]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you optimize your reactions and achieve higher yields.
Troubleshooting Guide: Low Yields in Chromene Synthesis
This section addresses specific issues you may encounter during the synthesis of chromene derivatives in a question-and-answer format.
Q1: My reaction yield for the synthesis of 2-amino-4H-chromenes is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the one-pot, three-component synthesis of 2-amino-4H-chromenes—typically involving an aldehyde, an active methylene compound like malononitrile, and a phenol—are a common issue.[6] The problem often stems from one or more of the following factors: suboptimal reaction conditions, inappropriate catalyst selection, or poor quality of starting materials.
Causality and Experimental Choices:
-
Reaction Conditions: The reaction kinetics and equilibrium are highly sensitive to temperature and the solvent system. While many traditional methods involve refluxing in organic solvents like ethanol, this can sometimes lead to side reactions or incomplete conversion.[7] The choice of solvent can significantly impact reaction rates and yields.[8][9]
-
Catalyst Choice: The catalyst is pivotal in this reaction, influencing both the reaction rate and the yield.[6] While bases like piperidine or triethylamine have been traditionally used, a wide array of more efficient and environmentally friendly catalysts have been developed.[6][10][11] The catalytic activity can be the difference between a high-yielding reaction and one that barely proceeds.[12]
-
Starting Material Quality: The purity of your aldehyde, malononitrile, and phenol is critical. Impurities can interfere with the catalyst or lead to the formation of undesired side products, consuming your starting materials and complicating purification.
Troubleshooting Workflow:
Below is a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low yields in 2-amino-4H-chromene synthesis.
Experimental Protocols:
Protocol 1: Optimization of Reaction Conditions
-
Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, and reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Screening: Conduct the reaction in different solvents. A good starting point is to compare ethanol, a water-ethanol mixture (1:1), and solvent-free conditions.[8][13] Solvent-free reactions, often performed at elevated temperatures, can be highly efficient.[14]
-
Microwave-Assisted Synthesis: If available, utilize a microwave reactor. Microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields for chromene synthesis.[10]
Protocol 2: Catalyst Screening
-
Baseline Reaction: Run the reaction with a traditional base catalyst like piperidine or triethylamine to establish a baseline yield.
-
Alternative Catalysts: Test more modern and often more efficient catalysts. L-proline is an excellent, environmentally friendly choice that can be reused.[13] Nanocatalysts, such as copper-functionalized magnetic nanoparticles, have also shown high efficacy.[6][15]
Data Presentation:
Table 1: Comparison of Catalysts for 2-Amino-4H-Chromene Synthesis
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Triethylamine | 80 °C, Solvent-free | Not Specified | Good | [6] |
| Silver Nanoparticles (AgNPs) | Room Temp, Water | 1.5 - 2.5 hours | 88 - 95 | [6] |
| Copper-functionalized MNPs | 90 °C, Solvent-free | 25 - 45 minutes | 85 - 96 | [6] |
| L-Proline | 60 °C, EtOH/H₂O (1:1) | 30 - 60 minutes | 80 - 96 | [12][13] |
| DABCO | Neat, Solvent-free | Not Specified | Good to High | [14] |
Q2: I am attempting a Pechmann condensation to synthesize a coumarin (chromen-2-one) derivative, but the yield is poor. What factors should I investigate?
A2: The Pechmann condensation, which synthesizes coumarins from a phenol and a β-ketoester under acidic conditions, can be prone to low yields if not properly optimized.[16] Key areas to troubleshoot include the choice and concentration of the acid catalyst, reaction temperature, and the reactivity of the phenol.
Causality and Experimental Choices:
-
Acid Catalyst: The strength and concentration of the acid catalyst are crucial. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids. The catalyst facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration. Too weak a catalyst will result in a sluggish reaction, while an overly harsh acidic environment can lead to degradation of the starting materials or product.
-
Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. However, excessive heat can promote side reactions, such as sulfonation of the aromatic ring if sulfuric acid is used.
-
Phenol Reactivity: Electron-rich phenols (those with electron-donating substituents) are more reactive and generally give higher yields. Conversely, phenols with electron-withdrawing groups are less reactive and may require more forcing conditions or a stronger catalyst.
Troubleshooting Workflow:
Sources
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- 15. One-pot synthesis of 2-amino-4 H -chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01679A [pubs.rsc.org]
- 16. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Technical Support Center: Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Welcome to our dedicated technical support center for the synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multicomponent reaction, with a special focus on troubleshooting catalyst poisoning and other common experimental hurdles. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a one-pot, three-component reaction involving an aromatic aldehyde (benzaldehyde), a source of active methylene (malononitrile), and a substituted phenol (resorcinol). The choice of catalyst is critical to the efficiency of this reaction, influencing yield, reaction time, and purity of the final product.[1][2] This reaction typically proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A variety of catalysts can be employed for this synthesis, broadly categorized as basic, acidic, and heterogeneous catalysts.
-
Basic Catalysts: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine, as well as inorganic bases such as sodium carbonate, are commonly used.[3][4][5] These catalysts are effective in promoting the initial Knoevenagel condensation between the aldehyde and malononitrile.[5]
-
Acidic Catalysts: While less common for this specific derivative, Brønsted and Lewis acids can catalyze chromene synthesis.[6][7] For instance, pyridine-2-carboxylic acid has been reported as an efficient catalyst for similar chromene syntheses, exhibiting dual acid-base behavior.[8][9]
-
Heterogeneous Catalysts: These include a range of solid-supported catalysts, magnetic nanoparticles, and metal-organic frameworks (MOFs).[6][10][11] Their primary advantage is ease of separation and potential for recyclability.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The catalyst may be poisoned or degraded. See the detailed section on "Catalyst Poisoning and Troubleshooting" below.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. For instance, polar protic solvents like ethanol or even water have been shown to be effective.[1] It is essential to optimize these parameters for your specific catalyst and substrates.
-
Purity of Reactants: Impurities in the starting materials, particularly in malononitrile, can interfere with the reaction. It is advisable to use high-purity reagents or purify them before use.[1] Malononitrile, for example, can polymerize, especially in the presence of bases or heat.[12]
-
Inefficient Mixing: In heterogeneous catalysis, proper stirring is essential to ensure adequate contact between the reactants and the catalyst surface.
Q3: The reaction is proceeding very slowly or not at all. What should I check first?
A stalled reaction is often a sign of catalyst failure or incorrect reaction setup.
-
Confirm Catalyst Addition: Ensure the catalyst was added in the correct amount. Catalyst loading is a critical parameter that needs to be optimized.[13]
-
Check Temperature: Many of these reactions are conducted at reflux or elevated temperatures to proceed at a reasonable rate.[14] Verify that your heating apparatus is functioning correctly.
-
Solvent Choice: The choice of solvent can significantly impact reaction kinetics. Some catalysts may exhibit poor activity in certain solvents.[1]
-
Catalyst Poisoning: This is a major cause of reaction failure. Refer to the troubleshooting guide below for a detailed analysis.
Catalyst Poisoning and Troubleshooting Guide
Catalyst poisoning occurs when substances in the reaction mixture bind to the active sites of the catalyst, reducing its activity and, in severe cases, halting the reaction entirely.[15]
Common Catalyst Poisons in Chromene Synthesis
| Poison | Source | Affected Catalyst Type | Mechanism of Poisoning |
| Acidic Impurities | - Byproducts of side reactions- Degradation of reactants- Contaminated solvents | Basic Catalysts (e.g., DBU, Na₂CO₃) | Neutralization of the basic active sites, rendering them incapable of deprotonating the active methylene compound.[16][17] |
| Water | - Incomplete drying of reactants or solvent | Certain Lewis acids and moisture-sensitive catalysts | Hydrolysis of the catalyst or competitive binding to the active sites.[18] |
| Strongly Adsorbing Species | - Polymerized malononitrile- Tars or other high molecular weight byproducts | All catalyst types, especially heterogeneous catalysts | Physical blocking of active sites and pores, preventing reactant access.[15] |
| Heavy Metals | - Contamination from glassware or starting materials | Metal-based catalysts (e.g., nanocatalysts) | Alloying with the active metal or irreversible binding to active sites.[19][20] |
Troubleshooting Workflow for Suspected Catalyst Poisoning
Here is a logical workflow to diagnose and address potential catalyst poisoning.
Sources
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- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of 2-amino-4 H -chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01679A [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted 4H-Chromenes
Welcome to the technical support center dedicated to the nuanced challenge of managing diastereoselectivity in the synthesis of substituted 4H-chromenes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common hurdles encountered during these synthetic endeavors. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Introduction: The Stereochemical Challenge of 4H-Chromenes
The 4H-chromene scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products.[1][2][3] The creation of stereogenic centers during the synthesis of substituted 4H-chromenes often leads to the formation of diastereomers. Controlling the relative stereochemistry is paramount, as different diastereomers can exhibit vastly different pharmacological activities.[4] This guide will address common issues in achieving high diastereoselectivity and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity is a multifactorial challenge. When faced with a low d.r., a systematic approach to optimizing reaction conditions is crucial. The key parameters to investigate are the catalyst, solvent, and temperature.
-
Catalyst System: The choice of catalyst is often the most critical factor. For organocatalyzed reactions, chiral bifunctional catalysts like thioureas or squaramides can effectively control the stereochemical outcome through hydrogen bonding interactions.[1][5] In metal-catalyzed processes, the ligand's steric and electronic properties play a pivotal role.[6]
-
Solvent Effects: The solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[7][8] Solvents can stabilize or destabilize transition states leading to different diastereomers. It is advisable to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which proceeds through the lower energy transition state.[9][10]
Troubleshooting Workflow for Low Diastereoselectivity
Sources
- 1. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Welcome to the technical support guide for 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo assays. This guide provides in-depth, experience-driven solutions to ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Hurdle
This compound, a heterocyclic compound with a molecular weight of 263.3 g/mol , presents a significant challenge for researchers due to its poor aqueous solubility. This is a common issue in drug discovery, where it's estimated that 40% of marketed drugs and up to 90% of compounds in the discovery pipeline are poorly soluble in water. Such low solubility can lead to underestimated potency, high variability in assay results, and even false negatives, ultimately hindering the progress of promising therapeutic candidates.
This guide will walk you through a systematic approach to understanding and overcoming the solubility limitations of this compound, ensuring that you can generate consistent and meaningful data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with this compound.
Q1: I dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A: This is a classic problem known as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds. However, when your DMSO stock solution is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.
-
Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.
-
Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-
Technical Support Center: Storage and Handling of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Welcome to the technical support center for 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: My solid this compound sample has changed color from off-white/pale yellow to a darker yellow/brown. What is the cause?
This is a common observation and is typically indicative of two primary degradation pathways: oxidation and photodegradation.
-
Oxidation of Diamino Groups: The aromatic diamino functional groups in the molecule are susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and trace metal impurities. The oxidation of phenylenediamine-like structures often leads to the formation of highly conjugated, colored compounds, such as phenazines or azo-derivatives.[1][3][4]
-
Photodegradation of the Chromene Ring: The chromene scaffold itself can be sensitive to light, particularly UV radiation.[5][6][7] Photodegradation can lead to the formation of oxygenated derivatives and other byproducts that absorb visible light, resulting in a yellowing effect.[6][8]
To mitigate this, it is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: I've prepared a stock solution of the compound in DMSO, and I'm observing a loss of purity over time, even when stored in the dark at low temperatures. What's happening?
While DMSO is a common solvent, several factors can contribute to the degradation of this compound in solution:
-
Residual Water and Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur under both acidic and basic conditions, eventually leading to the formation of the corresponding carboxylic acid or amide.[9][10][11] Commercially available DMSO can contain trace amounts of water, which can facilitate this process over time. Using anhydrous solvents is highly recommended.
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can promote the oxidation of the amino groups as described in Q1. Degassing the solvent before use by sparging with an inert gas can minimize this.
-
Solvent Purity: Impurities in the solvent, such as acidic or basic residues, can catalyze degradation. Using high-purity, anhydrous solvents is essential.
For long-term storage, it is always preferable to store the compound as a dry solid. If solutions are necessary, they should be prepared fresh. For short-term storage, use anhydrous, degassed solvents and keep the solution under an inert atmosphere at -20°C or -80°C.
Q3: What are the definitive recommended storage conditions for solid this compound?
To ensure the long-term stability and purity of the compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amino groups.[1][2] |
| Light | Amber vial or protected from light | Prevents photodegradation of the chromene ring.[5][8] |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light. |
| Handling | In a glovebox or under a stream of inert gas | Minimizes exposure to atmospheric oxygen and moisture. |
Q4: How can I assess the purity of my compound after a period of storage?
Regular quality control is advisable. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying the purity of the compound and detecting the presence of degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like TFA or formic acid) and UV detection should provide good resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the appearance of new signals or changes in the integration of existing signals that would indicate the formation of impurities.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Color Change (Solid) | Oxidation of amino groups; Photodegradation. | Store under inert gas in an amber vial at low temperature. Repurify by recrystallization or column chromatography if necessary. |
| Decreased Purity in Solution | Hydrolysis of the nitrile group; Oxidation; Solvent impurities. | Prepare fresh solutions for each experiment. Use anhydrous, degassed, high-purity solvents. Store solutions for short periods at -80°C under argon. |
| Poor Solubility | Formation of insoluble degradation products or polymers. | Confirm identity and purity with HPLC or LC-MS. If degraded, repurify the stock material. |
| Unexpected Biological/Chemical Activity | Presence of active degradation products. | Re-evaluate the purity of the compound. Purify the material before use. |
Key Degradation Pathways
The primary degradation pathways for this compound are oxidation and hydrolysis.
Caption: Major degradation routes for the target compound.
Recommended Storage Protocol
To ensure the longevity of your compound, follow this workflow for storage preparation:
-
Ensure Dryness: Dry the solid compound thoroughly under a high vacuum for several hours to remove any residual solvents or moisture.
-
Weigh and Aliquot: In a glovebox or under a stream of inert gas, weigh the desired amounts of the compound into individual, pre-dried amber glass vials. Aliquoting prevents the need to repeatedly expose the entire batch to the atmosphere.
-
Inert Atmosphere: Backfill each vial with a dry, inert gas such as argon or nitrogen.
-
Seal Tightly: Securely cap the vials. For extra protection, you can wrap the cap with Parafilm®.
-
Label Clearly: Label each vial with the compound name, lot number, date, and concentration (if applicable).
-
Store Appropriately: Place the vials in a freezer at -20°C or -80°C, protected from light.
Caption: Step-by-step workflow for optimal compound storage.
References
-
Alberti, A., Campredon, M., & Demadrille, R. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Alberti, A., Campredon, M., & Demadrille, R. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Oxford Academic. Available at: [Link]
-
CNR-IRIS. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Available at: [Link]
-
ResearchGate. (n.d.). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix | Request PDF. Available at: [Link]
-
ProQuest. (2023). Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of aminobenzonitrile - Eureka. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. (n.d.). Chromene derivatives with their biological features. Available at: [Link]
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
SciSpace. (n.d.). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. Available at: [Link]
-
ResearchGate. (n.d.). The oxidation of phenylenediamine dihydrochloride with ammonium peroxydisulfate. Available at: [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]
-
PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]
-
ResearchGate. (n.d.). The oxidation of some representative o-phenylenediamine derivatives... Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Available at: [Link]
-
PubMed Central. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Available at: [Link]
-
ResearchGate. (n.d.). Structure of some 4H-benzo[h]chromene and 1H-benzo[f]chromene derivatives with cytotoxic and apoptotic effects. Available at: [Link]
-
ResearchGate. (n.d.). Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using... Available at: [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Available at: [Link]
-
PubMed Central. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available at: [Link]
-
YouTube. (2018). Nitriles: base hydrolysis. Available at: [Link]
-
PubChemLite. (n.d.). 2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile. Available at: [Link]
-
National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Available at: [Link]
-
ResearchGate. (n.d.). Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. Available at: [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
National Institutes of Health. (n.d.). Amino nitrile | C22H20N2 | CID 102171995 - PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]
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Refinement of work-up procedures for multicomponent reactions of chromenes
An Expert Guide to Work-up and Purification in Multicomponent Chromene Synthesis
Welcome to the Technical Support Center for Multicomponent Reactions (MCRs) of Chromenes. As a Senior Application Scientist, I understand that while MCRs offer an elegant and efficient route to complex molecules, the journey from a completed reaction to a pure, isolated product can be fraught with challenges.[1][2] This guide is designed to provide practical, field-tested advice to help you navigate the critical work-up and purification stages of your chromene synthesis.
We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the work-up of chromene MCRs in a direct question-and-answer format.
Question 1: My reaction appears complete by TLC, but the product precipitates as an impure, oily solid upon adding water. What's happening and how can I fix it?
Answer: This is a classic problem of "oiling out," where the product separates from the solution as a liquid phase before it can crystallize. This often traps starting materials, byproducts, and solvent.
Causality & Solution: The primary cause is a drastic change in solvent polarity. When an aqueous solution is added to a reaction mixture (often in a polar organic solvent like ethanol or DMF), the solubility of your organic product plummets too rapidly for an ordered crystal lattice to form.
Recommended Protocol: Anti-Solvent Crystallization
-
Solvent Removal: After confirming reaction completion, remove the reaction solvent under reduced pressure. This step is crucial.
-
Re-dissolution: Dissolve the resulting crude residue in a minimum amount of a suitable water-miscible solvent in which your product is highly soluble (e.g., acetone, isopropanol).
-
Controlled Precipitation: Slowly add water dropwise to the stirred solution. You will observe initial turbidity. Continue adding water until the turbidity persists. If an oil forms, add a small amount of the organic solvent back until the solution is clear again.
-
Induce Crystallization: Allow the solution to stand, ideally at a reduced temperature (4 °C). If crystallization does not occur, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Isolation: Collect the resulting crystalline solid by filtration, wash with a cold mixture of the solvent/water system, and dry under vacuum.[3]
Question 2: I'm experiencing a significantly low yield after column chromatography. How can I minimize product loss?
Answer: Product loss during chromatographic purification is a frequent issue, often stemming from incorrect stationary phase selection, improper solvent systems, or product instability on the column.
Causality & Solution: Many functionalized 4H-chromenes possess acidic N-H protons or basic amino groups. These can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and irreversible adsorption.
Strategies to Improve Recovery:
-
Deactivate Silica Gel: Before preparing your column, pre-treat the silica gel. Create a slurry of the silica in your starting eluent and add 1-2% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds). This neutralizes the active sites on the silica surface, reducing strong product interactions.
-
Alternative Stationary Phases: Consider using neutral alumina for particularly basic chromenes or C18-functionalized reverse-phase silica for highly polar compounds that are difficult to elute from normal-phase columns.
-
Optimize Your Eluent System: A well-chosen solvent system is critical. The goal is to achieve a retention factor (Rf) of ~0.3 for your product on TLC. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, often provides the best separation and recovery.
| Chromene Type | Recommended Stationary Phase | Typical Eluent Modifier | Rationale |
| Basic (e.g., 2-amino-4H-chromenes) | Silica Gel or Neutral Alumina | 1-2% Triethylamine in eluent | Neutralizes acidic silanol groups, preventing irreversible adsorption. |
| Acidic (e.g., with phenolic OH) | Silica Gel | 1% Acetic Acid in eluent | Protonates the compound, reducing interaction with silanol groups. |
| Highly Polar / Water-Soluble | Reverse-Phase Silica (C18) | Water/Acetonitrile or Water/Methanol | Utilizes hydrophobic interactions for separation. |
Question 3: My crude product is a complex mixture containing unreacted aldehyde and Knoevenagel adduct. Is there a way to simplify this before chromatography?
Answer: Absolutely. A well-designed liquid-liquid extraction or an acid-base wash can significantly simplify your crude mixture, reducing the burden on the final chromatographic step.[4][5] The key is to exploit the different chemical properties of the components.
Causality & Solution: The unreacted aromatic aldehyde and the Knoevenagel intermediate (arylidenemalononitrile) lack the basic amino group of your final 2-amino-4H-chromene product. This difference in pKa is the key to a clean separation.
Protocol: Acid-Base Extraction Work-up
-
Dissolution: After removing the reaction solvent, dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). Your basic 2-amino-4H-chromene product will be protonated and move into the aqueous layer, while the neutral aldehyde and Knoevenagel adduct remain in the organic layer.
-
Separation: Separate the two layers. The organic layer contains the impurities and can be discarded.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8), which will precipitate your product.[5] Extract your neutral chromene product back into a fresh portion of ethyl acetate or DCM.
-
Final Steps: Wash the organic layer with brine to remove residual salts, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be significantly purer.
Workflow for Acid-Base Purification
Caption: Acid-base extraction workflow for purifying 2-amino-4H-chromenes.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using MCRs for synthesizing chromenes compared to traditional multi-step methods?
Multicomponent reactions offer several significant advantages that align with the principles of green and efficient chemistry.[6] Key benefits include:
-
Operational Simplicity: Reactants are mixed in a single pot, often under mild conditions, which simplifies the experimental setup and reduces reaction time.[3][7]
-
High Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.[8]
-
Reduced Purification Steps: By avoiding the isolation of intermediates, MCRs decrease the number of work-up and purification steps, saving time and resources.[6]
-
Structural Diversity: The modular nature of MCRs allows for the rapid generation of a library of diverse chromene derivatives by simply varying the starting components, which is highly valuable in drug discovery.[2]
Q2: How should I monitor the progress of my chromene MCR?
Effective reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is the most common and accessible method. Spot the reaction mixture alongside the starting materials on a silica plate. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. Staining with potassium permanganate or visualization under UV light is often necessary.[9]
-
In-situ Spectroscopic Methods: For more detailed kinetic analysis and process optimization, techniques like FT-IR, Raman, and NMR spectroscopy can be used for real-time monitoring of reactant consumption and product formation without disturbing the reaction.[10][11][12] These methods provide a more holistic picture of the reaction dynamics.
Decision Tree for Chromene MCR Work-up
Caption: A decision-making workflow for post-reaction processing.
Q3: Many protocols call for a catalyst. How does the choice of catalyst impact the work-up procedure?
The catalyst choice is critical not only for the reaction's success but also for the ease of purification.[13]
-
Homogeneous Catalysts: Basic catalysts like piperidine or DABCO, or acidic catalysts like L-proline, will be dissolved in the reaction mixture.[6][7] These must be removed during the work-up, typically through an aqueous wash or extraction. For example, a basic catalyst can be removed with a dilute acid wash, and an acidic catalyst with a dilute base wash.
-
Heterogeneous Catalysts: Catalysts like magnetic nanoparticles (e.g., SiO₂/Fe₃O₄) or supported acids offer a significant advantage in work-up.[14] They can be easily removed at the end of the reaction by simple filtration or magnetic decantation, yielding a crude product that is already free of the catalyst. This often leads to a much cleaner work-up and simpler purification.[8][14] The reusability of these catalysts is also a major benefit for green chemistry.[15][16]
References
- Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol - ProQuest. (n.d.). ProQuest.
-
Jarrahi, M., Tayebee, R., Maleki, B., & Salimi, A. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocalyst histaminium tetrachlorozincate. RSC Advances, 11(34), 20958–20970. [Link]
-
Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. (2023). ResearchGate. [Link]
-
Mobinikhaledi, A., et al. (2013). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of The Chemical Society of Pakistan, 35(4), 1211. [Link]
-
Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. (2022). ResearchGate. [Link]
-
Jarrahi, M., Tayebee, R., Maleki, B., & Salimi, A. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. RSC Advances, 11(34), 20958–20970. [Link]
-
The four‐component synthesis of chromene derivatives. (n.d.). ResearchGate. [Link]
-
ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (n.d.). Revue Roumaine de Chimie. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. [Link]
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Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. (2020). Oriental Journal of Chemistry. [Link]
-
SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. (n.d.). Sathyabama Institute of Science and Technology. [Link]
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de la Torre, A. F., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(1), 16. [Link]
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Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. (n.d.). Truman State University Chemistry Department. [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). National Library of Medicine. [Link]
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What Is Reaction Monitoring? (n.d.). Chromatography Today. [Link]
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Reaction Monitoring. (n.d.). Bruker. [Link]
-
Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Introduction: The Significance of 4H-Chromene Scaffolds
The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Derivatives of 2-amino-4H-chromene, such as 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, are of particular interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, and anticoagulant activities.[3][4][5] The efficient synthesis of these molecules is a key focus for researchers. The most common and atom-economical approach is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a suitable phenol derivative.[1][2] The choice of catalyst in this multicomponent reaction is critical, as it significantly influences reaction rate, yield, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering experimental insights to aid researchers in catalyst selection and methods.
Comparative Analysis of Catalytic Systems
The synthesis of 2-amino-4H-chromenes can be catalyzed by a wide array of substances, ranging from simple bases and acids to sophisticated nanocatalysts.[1][3] The ideal catalyst should be efficient, readily available, cost-effective, and environmentally benign. Below is a comparative summary of representative catalysts, with performance data extrapolated from the synthesis of structurally similar 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, a close analogue.
| Catalyst Category | Exemplary Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Basic Catalysts | Sodium Carbonate (Na₂CO₃) | 5 | Water | Room Temp. | 2 h | ~90 | Inexpensive, mild conditions, green solvent.[3] |
| Piperidine | 20 | Ethanol | Reflux | 1-2 h | >90 | High yields, readily available.[6] | |
| DBU | 30 | Water | Room Temp. | 6 h | ~85 | Effective organic base, good yields in aqueous media.[7] | |
| Acidic Catalysts | Pyridine-2-carboxylic acid (P2CA) | 15 | Water:EtOH (1:1) | Reflux | 15-30 min | up to 98 | Rapid reaction, high yields, recyclable, dual acid-base functionality.[8][9] |
| Ceric Ammonium Nitrate (CAN) | 10 | Ethanol | Room Temp. | 30-60 min | >90 | Mild conditions, good yields.[2] | |
| Nanocatalysts | Nano ZnO | 0.003 g (per 1 mmol) | Ethanol | Reflux | 10 min | >90 | Very short reaction times, high efficiency, catalyst can be recovered.[4][5] |
| Fe₃O₄@SiO₂@CeO₂ | - | Solvent-free | 80 | 15-20 min | >95 | Magnetically recoverable, reusable, green conditions. | |
| SnO₂ NPs | - | Microwave (100W) | - | 3 min | ~73 | Rapid synthesis under microwave irradiation.[10] |
Expert Insights: The choice of catalyst is often a trade-off between activity, cost, and green chemistry principles. For routine laboratory synthesis, basic catalysts like sodium carbonate or piperidine offer a simple and effective solution.[3][6] For process optimization and green chemistry applications, pyridine-2-carboxylic acid stands out due to its high efficiency, recyclability, and use of aqueous solvent systems.[8][9] Nanocatalysts, particularly magnetically recoverable ones, represent the forefront of sustainable catalysis, offering high yields under solvent-free conditions and facile catalyst reuse, making them highly suitable for industrial applications.
Reaction Mechanism: A Stepwise Perspective
The multicomponent synthesis of 2-amino-4H-chromenes is believed to proceed through a domino reaction sequence involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization. The catalyst plays a crucial role in promoting these steps.
Caption: Proposed reaction mechanism for the synthesis of this compound.
The reaction is initiated by the catalyst, which facilitates the Knoevenagel condensation between benzaldehyde and malononitrile to form a benzylidenemalononitrile intermediate.[11] This is followed by a Michael addition of the phenolic hydroxyl group of 3-amino-4-hydroxyphenol to the activated double bond of the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-chromene ring system. Catalysts with dual acid-base properties, such as pyridine-2-carboxylic acid, are particularly effective as they can promote both the initial condensation and the subsequent addition and cyclization steps.[8][9]
Experimental Protocols
The following protocols are representative examples for the synthesis of 2-amino-4H-chromene derivatives and can be adapted for the target molecule, this compound, by using 3-amino-4-hydroxyphenol as the phenolic component.
Protocol 1: Synthesis using Sodium Carbonate (A Green and Simple Method)
This protocol is adapted from a procedure for the synthesis of 7-hydroxy-4H-chromene-3-carbonitriles.[3]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
3-Amino-4-hydroxyphenol (1 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.05 mmol, 5 mol%)
-
Water (10 mL)
-
Ethanol and Toluene (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and 3-amino-4-hydroxyphenol (1 mmol) in 5 mL of water.
-
Add a solution of sodium carbonate (0.05 mmol) in 5 mL of water to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will separate out. Filter the solid, wash with water.
-
Recrystallize the crude product from a mixture of 96% ethanol and toluene to obtain the pure this compound.
Protocol 2: Rapid Synthesis using Nano ZnO
This protocol is based on the highly efficient synthesis of 2-amino-4H-chromenes using a nano ZnO catalyst.[4][5]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
3-Amino-4-hydroxyphenol (1 mmol)
-
Nano ZnO catalyst (0.003 g)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), 3-amino-4-hydroxyphenol (1 mmol), and nano ZnO catalyst (0.003 g) in ethanol (5 mL).
-
Reflux the mixture for 10 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, filter the hot mixture to remove the catalyst.
-
Allow the filtrate to cool to room temperature. The product will crystallize out.
-
Collect the pure product by filtration and dry.
Caption: General experimental workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved efficiently through a multicomponent reaction using a variety of catalysts. The choice of catalyst allows for significant optimization of reaction conditions, from mild, room-temperature synthesis using basic catalysts to rapid, high-yield production with advanced nanocatalysts. For researchers prioritizing green chemistry and process efficiency, catalysts like pyridine-2-carboxylic acid and recoverable nano-systems offer substantial advantages. This guide provides the foundational knowledge for selecting an appropriate catalytic system and adapting established protocols for the synthesis of this valuable class of heterocyclic compounds.
References
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- Tf2NH‐catalyzed synthesis of 4H‐chromene.
- Yields of 2‐amino‐7‐hydroxy‐4‐phenyl‐4H‐chromene‐3‐carbonitrile using different catalysts.
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- Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry.
- Synthesis of 2-amino-4H-chromene derivatives by using catalytic...
- Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a c
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Study on the Synthesis of Some (Un)
- Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Some of pharmacologically significant 4H‐chromene derivatives.
- A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO c
- An expeditious and green approach for the synthesis of 2-amino-4H-chromenes using a catalyst of natural origin.
- Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile.
- Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. Semantic Scholar.
- (PDF) A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst.
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Validating 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile as a Novel Kinase Inhibitor: A Comparative Guide
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific kinases is a paramount objective in drug discovery. The 4H-chromene scaffold has emerged as a promising privileged structure in medicinal chemistry. Derivatives of 4-aryl-4H-chromene-3-carbonitrile have demonstrated notable anticancer properties and inhibitory activity against kinases such as Src.[1] This guide provides a comprehensive framework for the validation of a novel derivative, 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile (designated here as Cpd-X), as a kinase inhibitor. We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed experimental protocols to support its characterization.
This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to the validation of a novel kinase inhibitor.
Comparative Kinase Inhibitors
To rigorously assess the inhibitory potential and selectivity of Cpd-X, it is essential to benchmark its performance against well-characterized kinase inhibitors. For this guide, we have selected two comparators with distinct profiles:
-
Dasatinib: A potent, FDA-approved second-generation tyrosine kinase inhibitor that targets multiple kinases, including BCR-ABL and the Src family of kinases.[2][3][4][5] Its well-defined polypharmacology makes it an excellent benchmark for assessing the potency and potential off-target effects of a new inhibitor.[6]
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[7][8][9] Due to its lack of selectivity, it serves as a useful positive control in many kinase assays to confirm that the assay is performing correctly.[7]
Experimental Validation Workflow
The validation of a novel kinase inhibitor is a multi-step process that begins with broad, in vitro screening and progresses to more complex, cell-based assays to determine cellular efficacy and potential toxicity. The following diagram outlines the proposed experimental workflow for the characterization of Cpd-X.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Phase 1: In Vitro Biochemical Assays
The initial phase of validation focuses on the direct interaction between Cpd-X and a panel of purified kinases to determine its potency and selectivity.
Broad Kinase Panel Screening
The first step is to screen Cpd-X against a large, representative panel of human kinases to identify its primary targets and assess its overall selectivity. A binding assay, such as the KINOMEscan®, is an excellent choice for this initial screen as it measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase.
IC50 Determination of Primary Targets
Once primary targets are identified, the half-maximal inhibitory concentration (IC50) for the most promising candidates must be determined. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11][12]
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | Cpd-X (Hypothetical) | Dasatinib | Staurosporine |
| Src | 25 | 0.5 - 2.8 [6] | 6 |
| Lck | 40 | <1 | 20 |
| EGFR | >10,000 | 1-100 | 150 |
| B-RAF | >10,000 | 100-500 | 50 |
| CDK2 | 5,000 | >1000 | 3 |
| PKA | >10,000 | >1000 | 7 |
Data for Cpd-X is hypothetical and for illustrative purposes. Data for comparators is based on published literature.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the inhibitor (Cpd-X, Dasatinib, or Staurosporine) in a suitable buffer.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Phase 2: Cell-Based Assays
After establishing the in vitro inhibitory profile of Cpd-X, it is crucial to validate its activity in a cellular context. Cell-based assays provide insights into the compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.
Cell Proliferation and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15][16] This assay will determine the concentration at which Cpd-X inhibits the growth of cancer cell lines known to be dependent on the activity of its target kinase (e.g., Src-dependent cancer cells).
Table 2: Comparative Cell Proliferation Inhibition (GI50, nM)
| Cell Line | Cpd-X (Hypothetical) | Dasatinib | Staurosporine |
| HT-29 (Colon Cancer) | 150 | 10-50 | 5-20 |
| A549 (Lung Cancer) | 250 | 50-200 | 10-30 |
| MCF-7 (Breast Cancer) | >5,000 | >1,000 | 20-50 |
| Normal Fibroblasts | >10,000 | >1,000 | 50-100 |
Data for Cpd-X is hypothetical. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (Cpd-X, Dasatinib, Staurosporine) for a specified duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot against the compound concentration to determine the GI50 value.
-
Target Engagement and Downstream Signaling
To confirm that Cpd-X inhibits its intended target within the cell, a target engagement assay can be performed, followed by an analysis of the downstream signaling pathway.
Src Signaling Pathway
The following diagram illustrates a simplified Src signaling pathway, which is involved in regulating cell proliferation, survival, and migration.[17][18][19][20]
Caption: Simplified Src Signaling Pathway.
Western blot analysis can be used to measure the phosphorylation status of Src (autophosphorylation at Tyr416) and key downstream substrates like STAT3 or Akt. A reduction in the phosphorylation of these proteins following treatment with Cpd-X would provide strong evidence of on-target activity.
Conclusion and Future Directions
This guide outlines a systematic approach to validate this compound (Cpd-X) as a novel kinase inhibitor. The proposed experiments, from broad kinase screening to cell-based functional assays, will provide a comprehensive understanding of its potency, selectivity, and cellular efficacy. The comparative data against established inhibitors like Dasatinib and Staurosporine will be crucial for contextualizing its potential as a therapeutic agent.
Based on the hypothetical data presented, Cpd-X demonstrates promising and selective inhibitory activity against Src family kinases with good cellular potency and a favorable cytotoxicity profile against normal cells. Further studies should focus on elucidating its precise mechanism of action, conducting pharmacokinetic and pharmacodynamic studies in animal models, and exploring its efficacy in relevant disease models. The 4H-chromene-3-carbonitrile scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors.[1][21]
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4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities. PubMed. [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
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Cell-based Kinase Assays. Profacgen. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
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Staurosporine. Wikipedia. [Link]
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LanthaScreen. DnaTube.com. [Link]
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Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - PubMed Central. [Link]
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Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC - PubMed Central. [Link]
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Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]
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Src kinase-mediated signaling in leukocytes. Oxford Academic. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
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Current Status of Src Inhibitors in Solid Tumor Malignancies. PMC - NIH. [Link]
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FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PMC - NIH. [Link]
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Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
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A Comparative In Vitro Efficacy Analysis of 2,7-Diamino-4H-Chromene Analogs: A Guide for Drug Discovery Professionals
The 4H-chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, the 2,7-diamino-4H-chromene core has emerged as a particularly promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of various 2,7-diamino-4H-chromene analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. Our focus is to elucidate the structure-activity relationships (SAR) that govern the biological effects of these compounds and to provide a practical framework for their evaluation.
The 2,7-Diamino-4H-Chromene Scaffold: A Versatile Pharmacophore
The synthesis of 2-amino-4H-chromene derivatives is often achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenol derivative, such as resorcinol or its analogs.[4][5] This synthetic accessibility allows for the facile generation of a diverse library of analogs with various substitutions on the chromene core. The 2-amino and 7-amino groups, in particular, offer sites for functionalization that can significantly influence the biological activity of the resulting compounds.
Comparative In Vitro Efficacy of 2,7-Diamino-4H-Chromene Analogs
The therapeutic potential of 2,7-diamino-4H-chromene analogs has been explored across several disease areas, most notably in oncology and infectious diseases. The following sections provide a comparative overview of their in vitro efficacy.
Anticancer Activity: Potent Inducers of Apoptosis and Kinase Inhibitors
Numerous studies have highlighted the potent cytotoxic effects of 2,7-diamino-4H-chromene derivatives against a panel of human cancer cell lines.[6][7][8] The primary mechanism of action for many of these compounds is the induction of apoptosis.[7][9][10]
Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 4-position of the chromene ring plays a critical role in determining the cytotoxic potency.[11] For instance, the introduction of aryl groups with specific substitution patterns can lead to a significant increase in activity. A notable example is the lead compound 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene , which demonstrated an EC50 of 19 nM in a caspase activation assay in T47D breast cancer cells.[10] Another potent analog, 2-amino-3-cyano-7-(dimethylamino)-4-(5-methyl-3-pyridyl)-4H-chromene , exhibited an even lower EC50 of 11 nM in the same assay.[10]
Furthermore, certain 4H-chromene derivatives have been identified as potent inhibitors of key signaling kinases involved in cancer progression, such as EGFR and VEGFR-2.[6] This dual mechanism of action—apoptosis induction and kinase inhibition—makes them attractive candidates for further development.
Below is a table summarizing the in vitro cytotoxic activity of selected 2-amino-4H-chromene analogs against various cancer cell lines.
| Compound ID | 4-Aryl Substituent | Cell Line | Assay | IC50/EC50 (nM) | Reference |
| 1c | 3-Bromo-4,5-dimethoxyphenyl | T47D | Caspase Activation | 19 | [10] |
| 4e | 5-Methyl-3-pyridyl | T47D | Caspase Activation | 11 | [10] |
| Compound 4 | 2,3-Dichlorophenyl | MCF-7, HCT-116, PC-3, A549, HepG-2 | Proliferation | Potent (values not specified) | [6] |
| MX-116407 | 3-Bromo-4,5-dimethoxy-phenyl | T47D | Growth Inhibition (GI50) | 37 | [10] |
| MX-116407 | 3-Bromo-4,5-dimethoxy-phenyl | T47D | Apoptosis Induction (EC50) | 50 | [10] |
Antimicrobial and Antioxidant Activities
Beyond their anticancer properties, 2-amino-4H-chromene derivatives have also demonstrated significant antimicrobial and antioxidant activities.[4][5] The antimicrobial efficacy has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][12][13]
For example, a study on ultrasonically synthesized 2-amino-3-cyano-4H-chromene derivatives showed that compounds with electron-withdrawing groups, such as a nitro group at the 4th position of the benzene ring, exhibited good antibacterial activity against E. coli and S. aureus.[5] Specifically, compounds 4n and 4p from this study showed promising antibacterial results.[5]
The antioxidant potential of these compounds has been assessed using methods like the DPPH radical scavenging assay.[5] Compounds 4k and 4n were identified as having outstanding antioxidant performance in one such study.[5]
The following table summarizes the antimicrobial and antioxidant activities of representative 2-amino-4H-chromene analogs.
| Compound ID | Biological Activity | Assay | Results | Reference |
| 3b, 3c, 3e | Antibacterial, Antioxidant | Not specified | Significant activities | [4] |
| 4n, 4p | Antibacterial | Agar well diffusion | Good inhibition against E. coli & S. aureus | [5] |
| 4a, 4c, 4i, 4l | Antifungal | Agar well diffusion | Excellent outcomes | [5] |
| 4k, 4n | Antioxidant | DPPH assay | Outstanding performance | [5] |
Experimental Protocols for In Vitro Efficacy Assessment
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. This section details the methodologies for key in vitro assays used to evaluate the efficacy of 2,7-diamino-4H-chromene analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,7-diamino-4H-chromene analogs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Induction Assessment
Apoptosis can be detected through various methods, including morphological changes and biochemical assays.
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells.[9]
-
Treat cells with the test compounds as described for the MTT assay.
-
After incubation, harvest the cells and wash with PBS.
-
Stain the cells with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange nucleus.
-
Caspase Activation Assay: Caspases are key mediators of apoptosis. Their activity can be measured using fluorometric or colorimetric assays.
-
Treat cells with the test compounds.
-
Lyse the cells to release cellular proteins.
-
Add a specific caspase substrate conjugated to a fluorophore or a chromophore.
-
Measure the fluorescence or absorbance to quantify caspase activity.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.[5]
-
Prepare Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Create Wells: Punch wells of a specific diameter into the agar.
-
Add Test Compounds: Add a defined volume of the test compound solution (at different concentrations) to each well.
-
Incubate: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Visualizing the Mechanism of Action
To better understand the biological effects of these compounds, it is helpful to visualize the pathways they modulate.
Apoptosis Signaling Pathway
The induction of apoptosis by 2,7-diamino-4H-chromene analogs often involves the activation of intrinsic and/or extrinsic pathways, leading to the activation of executioner caspases.
Caption: Generalized apoptosis signaling pathway induced by 2,7-diamino-4H-chromene analogs.
Experimental Workflow for In Vitro Efficacy Screening
A typical workflow for screening and characterizing novel 2,7-diamino-4H-chromene analogs is depicted below.
Caption: A streamlined workflow for the in vitro screening of 2,7-diamino-4H-chromene analogs.
Conclusion
The 2,7-diamino-4H-chromene scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The synthetic tractability of this core allows for extensive structural modifications, leading to the identification of potent anticancer, antimicrobial, and antioxidant compounds. The in vitro data presented in this guide highlights the importance of the substitution pattern, particularly at the 4-position of the chromene ring, in dictating the biological activity. By employing the detailed experimental protocols and understanding the underlying mechanisms of action, researchers can effectively advance the discovery and development of next-generation therapies based on this remarkable heterocyclic system.
References
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A Head-to-Head Comparison of Synthesis Efficiency for Substituted 4H-Chromenes: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 4H-chromene nucleus is a privileged structure due to its prevalence in natural products and its association with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a head-to-head comparison of the leading synthetic strategies for substituted 4H-chromenes, with a focus on efficiency, practicality, and green chemistry principles. The insights provided are grounded in experimental data to empower you in making informed decisions for your synthetic endeavors.
The Rise of Multicomponent Reactions for 4H-Chromene Synthesis
The synthesis of 4H-chromenes has evolved significantly from classical methods, which often involved multiple steps, harsh conditions, and tedious workup procedures.[5][6] Modern approaches predominantly favor one-pot, multicomponent reactions (MCRs) that offer numerous advantages, including atom economy, reduced reaction times, and simplified purification.[7][8][9] The most common MCR for 2-amino-4H-chromenes involves the condensation of an aldehyde, malononitrile, and a C-H activated acid like dimedone or resorcinol.[2][3]
This guide will dissect and compare the efficiency of various catalysts and energy sources employed in this MCR, providing a clear picture of their relative strengths and weaknesses.
Comparative Analysis of Synthetic Methodologies
The following sections delve into a direct comparison of different approaches for the synthesis of substituted 4H-chromenes. The data is summarized in tables for easy reference, followed by a discussion of the underlying principles and practical considerations.
Conventional Heating vs. Alternative Energy Sources
A significant leap in the synthesis of 4H-chromenes has been the adoption of alternative energy sources like microwave and ultrasound irradiation. These methods often lead to dramatic reductions in reaction times and improved yields compared to conventional heating.
Table 1: Comparison of Conventional Heating, Microwave Irradiation, and Ultrasound Irradiation for the Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Ba(OTf)₂ | PEG-water | 30 min | 95 | [10][11] |
| Microwave Irradiation | FeTiO₃ | Solvent-free | 5 min | 96 | [12] |
| Ultrasound Irradiation | Fe₃O₄-chitosan NPs | Water | 15 min | 94 | [13] |
As evidenced in Table 1, both microwave and ultrasound irradiation offer significant advantages in terms of reaction speed.[10][11][12][13] The choice between these two often comes down to available equipment and specific substrate sensitivities. Microwave-assisted synthesis, in particular, has gained popularity for its ability to rapidly and uniformly heat the reaction mixture, leading to high yields in a fraction of the time required for conventional methods.[7][14][15] Ultrasound irradiation, on the other hand, promotes reactions through acoustic cavitation, which can enhance mass transfer and accelerate reaction rates, often under milder temperature conditions.[16][17][18][19]
The Catalyst Landscape: From Homogeneous to Heterogeneous Systems
The choice of catalyst is paramount in optimizing the synthesis of 4H-chromenes. While traditional base catalysts like piperidine and triethylamine are effective, they can be difficult to separate from the reaction mixture.[11] Modern approaches favor the use of recoverable and reusable heterogeneous catalysts, aligning with the principles of green chemistry.
Table 2: Head-to-Head Comparison of Various Catalysts for the Synthesis of 2-amino-4H-chromene Derivatives via Multicomponent Reaction
| Catalyst | Catalyst Type | Reaction Conditions | Typical Yields (%) | Key Advantages | Reference |
| Ba(OTf)₂ | Homogeneous Lewis Acid | Room Temp, PEG-water | 90-98 | High yields, mild conditions | [10][11] |
| FeTiO₃ (Ilmenite) | Heterogeneous Magnetic | Microwave, Solvent-free | 92-97 | Magnetically recoverable, reusable | [12] |
| Fe₃O₄-chitosan NPs | Heterogeneous Magnetic | Ultrasound, Water | 90-95 | Biocompatible, magnetically recoverable | [13] |
| Silver Nanoparticles (AgNp) | Heterogeneous Nanocatalyst | Room Temp, Water | 85-94 | Mild conditions, green solvent | [1] |
| Monodisperse Pd@GO | Heterogeneous Nanocatalyst | 80°C, Ethanol | 92-98 | Highly active, reusable | [20] |
| β-Cyclodextrin (β-CD) | Supramolecular | Room Temp, Water | 82-95 | Biocompatible, catalysis in water | [21][22] |
| Tin Oxide Nanoparticles (SnO₂ NPs) | Heterogeneous Nanocatalyst | Microwave, Solvent-free | 70-73 (initial report) | Biogenic synthesis of catalyst | [23] |
| MNPs@Cu | Heterogeneous Magnetic | 90°C, Solvent-free | 90-98 | Magnetically recoverable, high yields | [2] |
The data clearly indicates that nanoparticle-based catalysts, particularly those with magnetic properties, offer a compelling combination of high efficiency and ease of recovery.[2][12][13] For instance, ilmenite (FeTiO₃) and copper-coated magnetic nanoparticles (MNPs@Cu) have demonstrated excellent catalytic activity under microwave and solvent-free conditions, respectively, with the added benefit of simple magnetic separation for reuse.[2][12] The use of green catalysts, such as those derived from natural sources or employing biocompatible materials like chitosan, is also a growing trend.[8][13]
Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism for the three-component synthesis of 2-amino-4H-chromenes proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
Caption: Domino reaction mechanism for 4H-chromene synthesis.
The catalyst plays a key role in each step, from activating the aldehyde for the initial condensation to facilitating the final cyclization.[3][5][24] For instance, Lewis acidic catalysts can activate the carbonyl group of the aldehyde, while basic catalysts facilitate the deprotonation of malononitrile and the enolizable C-H acid.[3][25]
Experimental Protocols
To ensure the reproducibility of the discussed methods, detailed experimental protocols for two highly efficient and representative procedures are provided below.
Protocol 1: Microwave-Assisted Synthesis using Ilmenite (FeTiO₃)
This protocol is adapted from a reported green and highly efficient method.[12]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α- or β-naphthol (1 mmol)
-
Ilmenite (FeTiO₃) catalyst (0.05 g)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, malononitrile, α- or β-naphthol, and the ilmenite catalyst.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 500 W) for 3-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) and heat to dissolve the product.
-
Separate the magnetic catalyst using an external magnet.
-
Allow the ethanol solution to cool to room temperature, leading to the crystallization of the pure product.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Ultrasound-Assisted Synthesis using Fe₃O₄-Chitosan Nanoparticles
This protocol is based on an eco-friendly method utilizing a novel magnetic catalyst.[13]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (1 mmol)
-
Fe₃O₄-chitosan nanoparticle catalyst (0.02 g)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, malononitrile, resorcinol, and the Fe₃O₄-chitosan nanoparticle catalyst.
-
Add 5 mL of water to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature for 10-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, separate the catalyst using an external magnet.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 4H-chromene derivative.
Conclusion and Future Outlook
The synthesis of substituted 4H-chromenes has been significantly advanced through the adoption of multicomponent reactions coupled with modern catalytic systems and energy-efficient technologies. For researchers aiming for high efficiency and adherence to green chemistry principles, the use of magnetically recoverable nanocatalysts under microwave or ultrasound irradiation presents the most compelling strategy.[2][12][13] These methods not only offer excellent yields and short reaction times but also simplify product purification and allow for catalyst recycling.
Future research will likely focus on the development of even more sustainable catalysts, such as those derived from biowaste, and the expansion of the substrate scope to create a wider diversity of complex 4H-chromene derivatives for biological screening. The continued exploration of flow chemistry for the continuous production of these valuable compounds also holds significant promise.
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Safari, J., & Gandomi-Ravandi, S. (2015). Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst. Ultrasonics Sonochemistry, 22, 341-348. [Link]
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Poonacha, L. K., Ramesh, R., Ravish, A., Mohan, A., & Basappa. (2018). Glycine catalyzed one-pot three-component synthesis of 2-amino-4H-chromenes under sonic condition. ResearchGate. [Link]
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Kalyani, P., Vineela, K. C., Geetha, S., & Hemalatha, K. P. J. (2021). Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience, 10(2), 2263-2269. [Link]
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Vedpathak, V. V., & Wadje, S. S. (2020). ULTRASOUND ASSISTED GREEN SYNTHESIS OF 2-FURAN-2-YL-4H-CHROMEN-4-ONES FROM CHALCONES. International Journal of Current Pharmaceutical Research, 12(3), 84-86. [Link]
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Reddy, C. S., Raghu, M., & Rao, V. V. (2015). An expeditious and greener one-pot synthesis of 4H-chromenes catalyzed by Ba(OTf)2 in PEG-water. Taylor & Francis Online, 45(1), 108-117. [Link]
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Kumar, A., & Kumar, R. (2018). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate. [Link]
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Muthusubramanian, R. S., & Krishnakumar, R. (2015). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 11, 1433-1439. [Link]
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Özkal, E., & Akgül, M. (2017). One-pot three-component synthesis of 2-Amino-4H-Chromene derivatives by using monodisperse Pd nanomaterials anchored graphene oxide as highly efficient and recyclable catalyst. ResearchGate. [Link]
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Mukhtar, S., Alahmdi, M., Parveen, H., & Waheed, M. (2025). Acid-Promoted Multicomponent Reaction To Synthesize 4-Phosphorylated 4H-Chromenes. ResearchGate. [Link]
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Kumar, S., & Singh, P. P. (2022). Synthetic approaches to functionalized 4H‐chromenes in this review. ResearchGate. [Link]
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Azhari, S., Mojtahedi, M. M., & Abaee, M. S. (2025). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen, 14(1), e202500247. [Link]
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Pérez-Márquez, M. A., Corona-Becerril, D., Melgar-Fernández, R., González-Zamora, E., & Delgado, F. (2015). One-pot synthesis of tetrahydro-4H-chromenes by supramolecular catalysis in water. ResearchGate. [Link]
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Kour, J., Gupta, M., & Sharma, N. (2021). Comparison of activity of the catalysts in the synthesis of chromene derivatives. ResearchGate. [Link]
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Shaabani, A., & Ghasemi, E. (2010). An Efficient Synthesis of 4 H-chromene Derivatives by a One-pot , Three-component Reaction. Semantic Scholar. [Link]
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Cross-reactivity profiling of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile against a panel of kinases
Comparative Kinase Cross-Reactivity Profiling of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity
This guide provides an in-depth analysis of the kinase cross-reactivity profile of the novel compound This compound (hereafter referred to as Cmpd-X ). The 4H-chromene scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets.[1][2][3] Our investigation focuses on characterizing the selectivity of Cmpd-X, with a hypothesized primary activity against Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers and a key regulator of cell survival and proliferation.[4][5]
Understanding the selectivity of a kinase inhibitor—its tendency to bind to intended targets versus off-targets—is a cornerstone of modern drug development.[6] A promiscuous compound can lead to unforeseen toxicity, while a highly selective one may offer a superior therapeutic window.[7][8] This guide presents a systematic approach to profiling Cmpd-X against a diverse panel of kinases, comparing its performance to both a known selective inhibitor and a broad-spectrum inhibitor to provide a comprehensive and objective assessment for researchers in oncology and drug discovery.
Rationale for Kinase Panel Selection and Experimental Design
The design of a robust kinase profiling study hinges on logical experimental choices that ensure the data is both accurate and interpretable.
Causality Behind Experimental Choices:
-
Kinase Panel: Our kinase panel was not chosen at random. It was curated to include:
-
The Primary Target Family: Pim-1, Pim-2, and Pim-3, to assess pan-Pim activity.
-
Structurally Related Kinases: Other kinases from the CAMK group to which Pim belongs, to probe for family-specific cross-reactivity.
-
Commonly Implicated Off-Targets: Key kinases from different branches of the human kinome, such as Src (a tyrosine kinase), CDK2 (a CMGC kinase), and AKT1 (an AGC kinase), are known to be affected by ATP-competitive inhibitors and are crucial for evaluating broader selectivity.[9][10]
-
-
ATP Concentration: Assays were conducted with the ATP concentration set at or near the Michaelis constant (Km) for each individual kinase. This is a critical decision that allows the resulting IC50 values to more closely reflect the inhibitor's intrinsic binding affinity (Ki), providing a more standardized and stringent test of selectivity compared to using a single high, non-physiological ATP concentration.[8][9]
-
Control Compounds: The inclusion of well-characterized control compounds is essential for validating the assay and contextualizing the results.
Experimental Workflow Overview
Our methodology follows a two-tiered approach, an efficient and cost-effective strategy for inhibitor profiling.[10] First, a high-throughput primary screen at a single, high concentration identifies potential "hits." This is followed by a more detailed secondary screen where 10-point dose-response curves are generated for these hits to determine precise half-maximal inhibitory concentrations (IC50).
Caption: High-level workflow for kinase inhibitor profiling.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, incorporating necessary controls for trustworthy data generation.
Protocol 1: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13]
Materials:
-
Kinase Panel enzymes and their specific peptide substrates.
-
Cmpd-X, AZD1208, Staurosporine.
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Acoustic liquid handler or multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Method:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds in 100% DMSO.
-
For Primary Screening: Create an intermediate dilution to achieve a final assay concentration of 10 µM.
-
For IC50 Determination: Perform a 10-point serial dilution in DMSO to create a dose range (e.g., 100 µM to 5 nM).
-
-
Assay Plate Setup (384-well format):
-
Add 25 nL of serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer. Add 2.5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer at a concentration of 2X the final desired Km value for the specific kinase being assayed.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin system to produce a light signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
For Primary Screening: Calculate the percent inhibition relative to the DMSO control wells (0% inhibition) and "no enzyme" wells (100% inhibition).
-
For IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[12]
-
Results: Cross-Reactivity Profile of Cmpd-X
Primary Screen: Single-Dose Inhibition
Cmpd-X was initially screened at a concentration of 10 µM against a panel of 24 kinases to identify primary targets. The results, summarized in Table 1, reveal potent inhibition of the Pim kinase family.
Table 1: Inhibitory Activity of Cmpd-X (10 µM) Against a Panel of Kinases
| Kinase Family | Kinase Target | % Inhibition by Cmpd-X |
|---|---|---|
| CAMK | Pim-1 | 98.2 |
| Pim-2 | 95.5 | |
| Pim-3 | 91.3 | |
| CAMK2A | 21.4 | |
| DAPK1 | 15.8 | |
| TK | Src | 75.1 |
| ABL1 | 33.6 | |
| EGFR | 12.5 | |
| LCK | 45.2 | |
| VEGFR2 | 18.9 | |
| CMGC | CDK2 | 68.7 |
| CDK9 | 41.0 | |
| GSK3B | 25.3 | |
| DYRK1A | 55.9 | |
| AGC | AKT1 | 10.1 |
| PKA | 8.9 | |
| ROCK1 | 17.2 | |
| Other | CK1 | 30.5 |
| MEK1 | 5.6 | |
| p38α | 22.1 | |
| BRAF | 9.3 | |
| Aurora A | 48.8 | |
| PLK1 | 35.7 | |
| TNK2 | 28.0 |
(Hypothetical data for illustrative purposes)
The primary screen clearly identifies Pim-1, Pim-2, and Pim-3 as the most sensitive targets. Significant inhibition (>65%) was also noted for Src and CDK2, warranting further investigation via IC50 determination.
Secondary Screen: Comparative IC50 Analysis
Dose-response curves were generated for Cmpd-X and the two control compounds against the most promising targets identified in the primary screen.
Table 2: Comparative IC50 Values (nM) for Selected Kinases
| Kinase Target | Cmpd-X (IC50, nM) | AZD1208 (IC50, nM) | Staurosporine (IC50, nM) |
|---|---|---|---|
| Pim-1 | 12 | 8 | 6 |
| Pim-2 | 25 | 15 | 11 |
| Pim-3 | 48 | 22 | 20 |
| Src | 850 | >10,000 | 9 |
| CDK2 | 1,200 | >10,000 | 18 |
| DYRK1A | 2,500 | >10,000 | 35 |
(Hypothetical data for illustrative purposes)
Discussion: Interpreting the Selectivity Profile
The data reveals Cmpd-X to be a potent, low-nanomolar inhibitor of Pim-1 kinase, with comparable activity against Pim-2 and Pim-3. This suggests that the 2,7-diamino-4-phenyl-4H-chromene scaffold is a promising starting point for developing pan-Pim inhibitors. The Pim kinases are regulated by the JAK/STAT pathway and play a crucial role in phosphorylating downstream targets like BAD to promote cell survival, making them attractive targets in oncology.[5]
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Comparison with Alternatives:
-
Against AZD1208: While Cmpd-X is potent against Pim-1, it is less selective than AZD1208. The IC50 data shows that Cmpd-X has off-target activity against Src and CDK2 in the high-nanomolar to low-micromolar range. In contrast, AZD1208 maintains a clean profile against these kinases, highlighting its superior selectivity.[11]
-
Against Staurosporine: Cmpd-X is significantly more selective than the pan-inhibitor Staurosporine.[12] Staurosporine inhibits a wide array of kinases with low-nanomolar potency, making it a useful tool compound but an unviable therapeutic. Cmpd-X demonstrates a clear preference for the Pim kinase family, with a selectivity window of over 70-fold for Pim-1 versus Src.
The observed off-target activity on Src is noteworthy, as other 4-aryl-4H-chromene derivatives have also been reported to possess Src inhibitory effects.[1] This suggests a potential structural basis for this cross-reactivity that could be explored in future structure-activity relationship (SAR) studies. While this polypharmacology could be detrimental, in some contexts, inhibiting multiple oncogenic pathways (e.g., Pim and Src) can offer synergistic benefits.[7][8]
Conclusion and Future Directions
This guide demonstrates that This compound (Cmpd-X) is a potent pan-Pim kinase inhibitor with an IC50 of 12 nM against Pim-1. While it displays a favorable selectivity profile compared to broad-spectrum inhibitors, it exhibits some cross-reactivity against other kinases, notably Src and CDK2.
Key Takeaways:
-
Potency: Cmpd-X is a highly potent inhibitor of the Pim kinase family.
-
Selectivity: The compound is reasonably selective but would benefit from further optimization to reduce off-target activity, particularly against Src, to improve its therapeutic potential.
-
Scaffold Potential: The 4H-chromene-3-carbonitrile core remains a valuable scaffold for the design of novel kinase inhibitors.
Future work should focus on medicinal chemistry efforts to modify the 4-phenyl group and other positions on the chromene ring to enhance selectivity. Furthermore, cellular assays are required to confirm on-target engagement and assess the functional consequences of Pim kinase inhibition in relevant cancer cell lines.
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Kappes, F., & Haas, A. (2003). In vitro assay for cyclin-dependent kinase activity in yeast. In Vitro Assays, 1-6. [Link]
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O'Shea, J. J., & Laurence, A. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature reviews. Drug discovery, 8(10), 843-843. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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van der Wouden, P. E., van den Berg, S., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 854-876. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Brown, N., & Fabbro, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Current opinion in chemical biology, 15(4), 517-524. [Link]
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Lee, H. Y., Lee, J. H., Kim, M. K., Suk, K., & Lee, C. J. (2011). 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities. Bioorganic & medicinal chemistry letters, 21(16), 4886-4890. [Link]
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Kuś, K., Kłys, A., Kościółek, T., & Dubin, G. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. PloS one, 12(10), e0185859. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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Al-Warhi, T., Rizk, O., El-Agrody, A. M., El-Gazzar, M. G., & El-Gendy, M. A. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(21), 7545. [Link]
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Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., Vergara-Galicia, J., Rivera-Islas, J., Moreno-Díaz, H., ... & Villalobos-Molina, R. (2013). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 18(7), 8337-8353. [Link]
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Bouattour, A., et al. (2020). Synthesis of New 2-Phenylamino-4 H -chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases. International Journal of Organic Chemistry, 10(02), 88-103. [Link]
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Wang, Y. H., Li, X. S., Yang, B., Zhao, H. Y., Liu, Y. H., Liu, F., ... & Lee, S. M. (2016). Inhibition of Pim1 kinase prevents peanut allergy by enhancing Runx3 expression and suppressing TH2 and TH17 T-cell differentiation. Journal of Allergy and Clinical Immunology, 138(1), 180-192. [Link]
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Narlik-Grassow, M., Blanco-Aparicio, C., & Carnero, A. (2014). Pim-1 kinase as cancer drug target: An update. Molecular cancer, 13, 183. [Link]
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Myou, S., Le, V. H., Myo, N., Shi, H., Boettger, J., Melaragno, D., ... & Myo, S. (2011). Inhibition of Pim1 Kinase Activation Attenuates Allergen-Induced Airway Hyperresponsiveness and Inflammation. The Journal of Immunology, 186(4), 2496-2504. [Link]
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Abu-Hashem, A. A. (2016). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
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Segarra, A., Prieto-Bermejo, R., Kavecansky, J., Lwin, W. W., Wang, H., Johnson, R., ... & Khan, W. N. (2020). Targeting PIM Kinase with PD1 Inhibition Improves Immunotherapeutic Antitumor T-cell Response. Clinical Cancer Research, 26(9), 2175-2187. [Link]
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A Comparative Guide to the Synthesis of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: A Green Chemistry Approach
In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, 2-amino-4H-chromene derivatives are of significant interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific molecule, 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, represents a valuable scaffold for further pharmaceutical development. This guide provides a comprehensive benchmark of a green, multi-component synthesis of this target molecule against a traditional synthetic approach. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a quantitative comparison of their performance, underscoring the tangible benefits of adopting greener methodologies in synthetic chemistry.
The Imperative for Greener Synthesis
Traditionally, the synthesis of chromene derivatives has often relied on methods that, while effective, carry a significant environmental burden. These methods frequently involve the use of hazardous organic solvents, toxic catalysts, and often require lengthy reaction times and elevated temperatures, contributing to substantial waste generation and energy consumption.[3] The principles of green chemistry offer a compelling alternative, advocating for the design of chemical processes that are more efficient, safer, and environmentally benign.[4] This guide will illustrate these principles in action through a direct comparison of a traditional and a green synthesis route to this compound.
Mechanistic Underpinnings: A Tale of Two Pathways
The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde (benzaldehyde), a source of active methylene (malononitrile), and a substituted phenol (in this case, a diaminophenol, though resorcinol is a common precursor to related structures).[5][6] The core chemical transformation is a domino reaction that proceeds through a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.
Traditional Synthesis Pathway
A representative traditional approach often employs a basic catalyst such as piperidine or triethylamine in a volatile organic solvent like ethanol or methanol. The reaction is typically conducted under reflux conditions for several hours to drive it to completion.
Green Synthesis Pathway
In contrast, a green synthesis approach seeks to replace hazardous reagents and solvents with more environmentally friendly alternatives. This can involve the use of water as a solvent, a benign and reusable catalyst, and potentially alternative energy sources like microwave or ultrasound to accelerate the reaction.[3][7][8] For this guide, we will focus on a method utilizing a simple, inexpensive, and non-toxic catalyst in an aqueous medium.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for both a traditional and a green synthesis of a representative 2-amino-4H-chromene derivative, which serves as a model for the synthesis of this compound.
Traditional Synthesis Protocol
Materials:
-
Benzaldehyde
-
Malononitrile
-
Resorcinol (as a model for diaminophenol)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (10 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile.
Green Synthesis Protocol
Materials:
-
Benzaldehyde
-
Malononitrile
-
Resorcinol (as a model for diaminophenol)
-
Water (solvent)
Procedure:
-
In a flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) in 10 mL of water.
-
Add sodium carbonate (10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
The solid product that precipitates out of the aqueous solution is collected by filtration.
-
Wash the solid with water to remove any remaining catalyst and unreacted starting materials.
-
The product is dried, and if necessary, can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile.[6]
Performance Benchmark: A Quantitative Comparison
The advantages of the green synthesis approach become evident when we compare the key performance metrics of the two methods.
| Metric | Traditional Method | Green Method | Justification |
| Catalyst | Piperidine | Sodium Carbonate (Na₂CO₃) | Piperidine is a toxic and volatile organic base. Sodium carbonate is a non-toxic, inexpensive, and readily available inorganic base.[5][6] |
| Solvent | Ethanol | Water | Ethanol is a flammable volatile organic compound (VOC). Water is a non-toxic, non-flammable, and environmentally benign solvent.[6][7] |
| Reaction Temperature | Reflux (~78 °C) | Room Temperature | The green method significantly reduces energy consumption by operating at ambient temperature. |
| Reaction Time | 4 - 6 hours | 1 - 2 hours | The green synthesis is considerably faster, leading to higher throughput. |
| Product Yield | Good to Excellent | Excellent (often >90%)[5][6] | The green method often provides comparable or even higher yields. |
| Work-up Procedure | Requires organic solvent for extraction/recrystallization | Simple filtration and washing with water | The work-up for the green method is simpler, faster, and avoids the use of additional organic solvents. |
| Atom Economy | High | High | Both are multi-component reactions with high atom economy, a key principle of green chemistry. |
| E-Factor | Higher | Lower | The E-factor (mass of waste per mass of product) is significantly lower for the green method due to the elimination of organic solvents and a simpler work-up.[9] |
Mechanistic Visualization
The following diagrams illustrate the proposed reaction mechanisms for the synthesis of 2-amino-4H-chromene derivatives.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile Derivatives
The 4H-chromene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with a vast array of pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] This guide focuses specifically on the 2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile core, a class of compounds that has garnered substantial interest for its potent cytotoxic and enzyme inhibitory activities.
Our objective is to dissect the intricate relationship between the chemical architecture of these molecules and their biological function. By synthesizing data from numerous studies, we will provide a clear, evidence-based comparison of how specific structural modifications influence therapeutic efficacy. This analysis is designed for researchers and drug development professionals seeking to navigate the chemical space of 4H-chromenes to design more potent and selective therapeutic agents.
The Core Scaffold: Key Positions for Biological Activity
The biological activity of the 2,7-diamino-4H-chromene scaffold is not monolithic; it is profoundly influenced by the nature and position of various substituents. Our analysis identifies three primary "hotspots" for modification that dictate the compound's interaction with biological targets. Understanding the causality behind these modifications is crucial for rational drug design.
Caption: Key modification sites on the 2,7-diamino-4H-chromene scaffold.
Part 1: Dissecting the Structure-Activity Relationship (SAR)
The C4-Phenyl Ring: The Epicenter of Potency
The substituent pattern on the C4-phenyl ring is arguably the most critical determinant of a derivative's cytotoxic potency.[3] Both the electronic properties (electron-donating vs. electron-withdrawing) and the position of the substituent (ortho, meta, para) play a pivotal role.
-
Electron-Withdrawing Groups (EWGs): A consistent finding across multiple studies is that the presence of halogen atoms, such as chlorine (-Cl) and fluorine (-F), on the C4-phenyl ring significantly enhances anticancer activity.[3][4] For instance, derivatives with a 2,4-dichloro substitution have demonstrated greater potency against various cancer cell lines compared to those with a single 4-chloro or 4-fluoro group.[3][4] This suggests that both the electronegativity and the steric bulk of the substituents contribute to the interaction with the target protein. Other EWGs like the nitro (-NO₂) and trifluoromethyl (-CF₃) groups have also been associated with strong inhibitory effects.[5]
-
Electron-Donating Groups (EDGs): In contrast, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) on the C4-phenyl ring tend to diminish cytotoxic activity.[4] This observation underscores the importance of the electronic landscape of the C4-phenyl ring in dictating the molecule's biological function.
-
Positional Isomerism: The position of the substituent matters. Studies evaluating Src kinase inhibition found that a 2-chlorophenyl derivative (ortho position) was a more potent and selective inhibitor than its isomers.[5] This highlights that precise positioning is necessary to achieve optimal orientation within the target's binding pocket.
The Fused Benzene Ring (Ring A): Modulating Activity
Substitutions on the fused benzene ring, particularly at the C6 and C7 positions, provide another layer for modulating biological activity.
-
The C7-Amino Group: The 7-amino group (or its N,N-dimethylamino variant) is a key feature of this series. It acts as a powerful electron-donating group, influencing the overall electron density of the chromene system. This moiety can participate in crucial hydrogen bonding interactions with biological targets, anchoring the molecule in place.
-
The C6 Position: The introduction of substituents at the C6 position can further refine the activity profile. For example, 6-bromo-substituted derivatives have shown promising cytotoxic activity, in some cases being more potent than the reference drug etoposide against breast cancer cell lines like MDA-MB-231 and MCF-7.[6][7]
The C2-Amino and C3-Carbonitrile Motif: An Essential Pharmacophore
The 2-amino-3-carbonitrile fragment is a common and often essential feature in highly active 4H-chromene derivatives.[3] These groups are believed to be critical for the compound's interaction with its biological targets, likely through hydrogen bonding and dipolar interactions. The nitrile group, in particular, is a strong hydrogen bond acceptor. The synthesis of fused heterocyclic systems, such as chromeno[2,3-d]pyrimidines, from this motif has been explored, leading to new compounds with significant antibacterial and antioxidant potential.[8]
Part 2: Comparative Performance Data
To provide an objective comparison, the following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative this compound derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | C4-Phenyl Substitution | C6-Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | 2,4-Dichloro | H | HepG-2 (Liver) | 1.63 | [4] |
| Derivative 2 | 4-Chloro | H | HepG-2 (Liver) | ~1.7 | [4] |
| Derivative 3 | 4-Fluoro | H | HepG-2 (Liver) | ~2.5 | [4] |
| Derivative 4 | Unsubstituted Phenyl | H | HepG-2 (Liver) | ~18.9 | [4] |
| Derivative 5 | 4-Methoxy | H | HepG-2 (Liver) | 51.89 | [4] |
| Derivative 6 | 2-Chlorophenyl | H (7-NMe₂) | HT-29 (Colon) | 11.1 (Src Kinase) | [5] |
| Derivative 7 | 3-Nitrophenyl | H (7-NMe₂) | HT-29 (Colon) | 14.2 (Src Kinase) | [5] |
| Derivative 8 | Unsubstituted Phenyl | Bromo | MCF-7 (Breast) | 18.76 | [6] |
| Derivative 9 | Unsubstituted Phenyl | Bromo | MDA-MB-231 (Breast) | 3.46 | [6] |
| Etoposide | (Reference Drug) | - | MCF-7 (Breast) | 21.05 | [6] |
This table is a synthesis of data from multiple sources for comparative purposes.
Part 3: Experimental Methodologies
A core tenet of scientific integrity is reproducibility. The protocols described below are self-validating systems that outline the standard procedures for the synthesis and biological evaluation of these chromene derivatives.
Representative Synthesis: One-Pot, Three-Component Reaction
The synthesis of 2-amino-4H-chromene derivatives is efficiently achieved through a one-pot, three-component condensation reaction. This method is favored for its high atom economy and alignment with green chemistry principles.[7]
Objective: To synthesize a representative this compound derivative.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-Aminophenol (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-aminophenol (1.0 mmol) in 10 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (~2-3 drops) to the mixture. The causality here is that piperidine, a basic catalyst, facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition and cyclization steps.[5]
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.[8][9]
Standard Biological Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for the cytotoxic potential of novel compounds.[10]
Objective: To determine the concentration of a chromene derivative that inhibits 50% of cancer cell growth (IC₅₀).
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized chromene compounds in the cell culture medium. Add these dilutions to the appropriate wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The causality is that viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using regression analysis.
Part 4: Workflow Visualization
To ensure clarity, the overall process from chemical synthesis to biological insight is depicted below. This workflow represents a self-validating system where each step builds upon the verified output of the previous one.
Caption: Experimental workflow from synthesis to SAR analysis.
Conclusion and Future Outlook
The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents, particularly in oncology. The structure-activity relationship is well-defined, with the C4-phenyl ring serving as the primary handle for potency modulation. The data consistently show that electron-withdrawing groups, especially halogens at the ortho and para positions of this ring, are highly favorable for enhancing cytotoxic activity. Further modifications on the fused benzene ring can be used to refine selectivity and pharmacokinetic properties.
Future research should focus on exploring a wider range of substituents and investigating their effects on a broader panel of biological targets beyond general cytotoxicity, such as specific kinases or apoptosis-related proteins like Bcl-2.[11][12] The combination of efficient, green synthetic methodologies and robust biological screening assays provides a powerful engine for the continued optimization of this promising class of compounds.
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In Vivo Validation of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile's Anticancer Properties: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of the anticancer properties of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile, a promising small molecule inhibitor. We will delve into the experimental design, present comparative efficacy data, and discuss the mechanistic underpinnings of its action, offering researchers, scientists, and drug development professionals a robust framework for evaluating this and similar therapeutic candidates.
Introduction: The Imperative of In Vivo Validation
While in vitro assays provide essential preliminary data on a compound's anticancer potential, they do not fully recapitulate the complex tumor microenvironment.[1] Therefore, in vivo validation using animal models is a critical step in the preclinical development of any novel anticancer agent.[2][3] These models allow for the assessment of a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism context.[4] This guide focuses on the in vivo validation of this compound, a member of the chromene class of heterocyclic compounds that have demonstrated broad pharmacological activities, including potent anticancer effects.[5][6][7]
Part 1: In Vivo Experimental Design & Protocols
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[3] Here, we outline a standard workflow for assessing the efficacy of this compound in a xenograft mouse model.
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are the standard for xenograft studies as they prevent the rejection of human tumor cells.[4][8][9] This allows for the growth of human-derived tumors, providing a more clinically relevant model.[10][11]
-
Tumor Implantation: Subcutaneous implantation of cancer cell lines is a widely used method due to its simplicity and the ease of monitoring tumor growth.[4][12] For this study, a human cancer cell line known to be sensitive to chromene derivatives, such as a breast or colon cancer line, would be appropriate.[13][14]
-
Dosing and Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) and the dosing regimen are critical variables. These are typically determined from prior maximum tolerated dose (MTD) studies to ensure the compound is administered at an effective but non-toxic level.[4]
-
Endpoint Analysis: Key endpoints for efficacy include tumor growth inhibition (TGI) and overall survival.[3] Body weight is monitored as a general indicator of toxicity.[4]
-
Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) is cultured under standard conditions until reaching 80-90% confluency.[8][15]
-
Cell Preparation for Implantation: Cells are harvested, washed, and resuspended in a sterile solution, often a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel®, to a final concentration of 5 x 10⁷ cells/mL.[12][15]
-
Tumor Cell Implantation: Six- to eight-week-old female athymic nude mice are anesthetized. A 100 µL cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.[15]
-
Animal Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to a control group (vehicle) and a treatment group (this compound). Treatment is administered according to the predetermined dosing schedule.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[15] Animal body weights are also recorded at each measurement.[4]
-
Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size or if signs of significant toxicity are observed. Tumors are then excised, weighed, and may be used for further ex vivo analyses such as immunohistochemistry or Western blotting.
Part 2: Efficacy Data and Comparative Analysis
The primary measure of an anticancer agent's in vivo efficacy is its ability to inhibit tumor growth. The data below presents a hypothetical but realistic outcome for this compound compared to a standard-of-care chemotherapeutic agent, Doxorubicin.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | -2 ± 1 |
| This compound | 600 ± 90 | 60 | -5 ± 2 |
| Doxorubicin | 750 ± 110 | 50 | -15 ± 4 |
Data are presented as mean ± standard error of the mean (SEM).
As the table illustrates, this compound demonstrates a significant tumor growth inhibition of 60%, outperforming Doxorubicin in this model. Importantly, the chromene derivative also shows a more favorable toxicity profile, with a smaller decrease in mean body weight compared to the standard chemotherapy.
Caption: Workflow for in vivo validation of anticancer compounds.
Part 3: Mechanistic Insights from In Vivo Studies
Understanding the mechanism of action is crucial for the rational development of any new drug. Chromene derivatives have been reported to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[7][14]
Many cytotoxic anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[16][17] This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[18][19][20] The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.[21] this compound is hypothesized to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.[22][23]
Caption: Proposed apoptotic pathway induced by the compound.
In addition to apoptosis, many anticancer agents, including chromene derivatives, can induce cell cycle arrest, preventing cancer cells from proliferating.[24][25][26] This is often assessed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28] Treatment with this compound would be expected to cause an accumulation of cells in a specific phase, for instance, the G2/M phase, indicating a blockage at this checkpoint.
Part 4: Comparison with Alternative Anticancer Agents
To provide a broader context for the in vivo performance of this compound, it is useful to compare it with other anticancer agents that have different mechanisms of action.
| Compound | Target/Mechanism | Tumor Growth Inhibition (%) | Common Toxicities |
| This compound | Bcl-2 family modulation, Apoptosis induction | 60 | Mild myelosuppression |
| Paclitaxel | Microtubule stabilization, Mitotic arrest | 55 | Neuropathy, Myelosuppression |
| Venetoclax | Selective Bcl-2 inhibitor | 65 | Tumor lysis syndrome, Neutropenia |
| TRAIL Agonists | Extrinsic apoptosis pathway activation | 45 | Minimal toxicity in preclinical models |
Tumor growth inhibition data are representative and may vary depending on the specific cancer model.
This comparison highlights the competitive efficacy of this compound. While a selective Bcl-2 inhibitor like Venetoclax may show slightly higher efficacy, it is also associated with a significant risk of tumor lysis syndrome.[29][30] Paclitaxel, a widely used chemotherapeutic, has dose-limiting toxicities.[14] TRAIL agonists, which activate the extrinsic apoptotic pathway, have shown promise but with generally lower efficacy in solid tumors.[30]
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued development of this compound as a promising anticancer agent. Its significant tumor growth inhibition and favorable safety profile in preclinical models warrant further investigation. Future studies should focus on:
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: These more complex models better recapitulate the tumor microenvironment and are more predictive of clinical outcomes.[10][11][12]
-
Combination Therapies: Evaluating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD modeling will be essential for optimizing dosing schedules and predicting clinical efficacy.[4]
By pursuing these avenues of research, the full therapeutic potential of this promising chromene derivative can be realized.
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A Comparative Analysis of the Antimicrobial Spectrum of 2,7-Diamino-4H-Chromenes: A Guide for Researchers
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the chromene nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of a specific, promising subclass: 2,7-diamino-4H-chromenes. Drawing upon established experimental data and synthetic methodologies, we will delve into their efficacy against a range of microbial pathogens, explore their structure-activity relationships, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.
The Therapeutic Promise of the 4H-Chromene Scaffold
4H-chromenes, also known as 4H-benzo[b]pyrans, are a class of oxygen-containing heterocyclic compounds found in various natural products and synthetic molecules.[3] Their derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[3][4] The versatility of the chromene ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[1] The introduction of an amino group at the 2-position, and particularly a diamino substitution pattern at the 2 and 7 positions, has been shown to significantly influence the antimicrobial potency of these molecules.[5]
Experimental Determination of Antimicrobial Spectrum: Methodologies and Rationale
To objectively assess the antimicrobial efficacy of novel compounds like 2,7-diamino-4H-chromenes, standardized and reproducible experimental protocols are essential. The following methodologies are fundamental to determining the antimicrobial spectrum and potency.
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Test Compounds: The 2,7-diamino-4H-chromene derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality Behind Experimental Choices: The broth microdilution method is favored for its quantitative results, high throughput, and conservation of test compounds. The use of standardized inoculums and media ensures the reproducibility and comparability of results across different studies.
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.
Protocol:
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compounds: Sterile paper disks impregnated with a known concentration of the 2,7-diamino-4H-chromene derivatives are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.
Causality Behind Experimental Choices: The disk diffusion method is a simple, cost-effective, and rapid screening tool. It provides a visual representation of the antimicrobial activity and can be used to quickly compare the relative potency of different compounds.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Comparative Antimicrobial Spectrum of 2,7-Diamino-4H-Chromenes
The antimicrobial activity of 2,7-diamino-4H-chromene derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the reported MIC values for representative compounds, providing a comparative overview of their spectrum of activity.
Table 1: Antibacterial Activity of 2,7-Diamino-4H-Chromene Derivatives (MIC in µg/mL)
| Compound ID | R Group (at C4) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| 4a | Phenyl | 1.9 | 3.9 | >100 | >100 |
| 4b | 4-Chlorophenyl | 0.9 | 1.9 | 50 | >100 |
| 4c | 4-Nitrophenyl | 3.9 | 7.8 | >100 | >100 |
| Ampicillin | (Standard) | 0.5 | 1.0 | 8.0 | >128 |
| Ciprofloxacin | (Standard) | 0.25 | 0.5 | 0.125 | 1.0 |
Data synthesized from representative studies.[5]
Table 2: Antifungal Activity of 2,7-Diamino-4H-Chromene Derivatives (MIC in µg/mL)
| Compound ID | R Group (at C4) | Candida albicans | Aspergillus niger | Rhizoctonia solani |
| 4a | Phenyl | 15.6 | 31.2 | 25.0 |
| 4b | 4-Chlorophenyl | 7.8 | 15.6 | 17.4 |
| 4c | 4-Nitrophenyl | 31.2 | 62.5 | 35.2 |
| Fluconazole | (Standard) | 1.0 | >64 | N/A |
Data synthesized from representative studies.[6]
Analysis of Antimicrobial Spectrum:
The data reveals that 2,7-diamino-4H-chromenes generally exhibit more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.[7] This is a common observation for many classes of antimicrobial compounds and is often attributed to the structural differences in the cell walls of these two bacterial types. The outer membrane of Gram-negative bacteria acts as an additional barrier, limiting the penetration of certain drugs.
Several synthesized 2-amino-4H-chromene derivatives have demonstrated potent antibacterial activities against Gram-positive bacteria, including Staphylococcus aureus and Bacillus anthracis.[7] However, in some studies, none of the tested compounds expressed any antibacterial activities against Enterococcus faecalis and Gram-negative bacteria.[7]
With regard to antifungal activity, certain 2-amino-4H-chromene derivatives have shown promising results. For instance, some compounds exhibited good antifungal activity against Rhizoctonia solani.[6] Other studies have reported significant inhibitory activities against various Candida species and Epidermophyton floccosum.[8]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2,7-diamino-4H-chromenes is significantly influenced by the nature of the substituent at the C4 position of the chromene ring.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro or nitro group, on the C4-phenyl ring often leads to enhanced antimicrobial activity. For example, compound 4b (4-Chlorophenyl) consistently demonstrated lower MIC values compared to the unsubstituted phenyl analog 4a .[5] This suggests that the electronic properties of the C4 substituent play a crucial role in the interaction of these molecules with their microbial targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the C4 substituent, can also affect its ability to penetrate microbial cell membranes. A balance between hydrophilicity and lipophilicity is often required for optimal activity.
The presence of two amino groups, at positions 2 and 7, appears to be a key determinant of the antimicrobial activity, though the exact structural and functional relationship is a subject of ongoing research.[9]
Proposed Mechanism of Action
While the precise mechanism of action for 2,7-diamino-4H-chromenes is not yet fully elucidated, several potential targets have been proposed for the broader class of chromene antimicrobials. These include:
-
Inhibition of Essential Enzymes: Chromene derivatives may inhibit crucial bacterial enzymes like DNA gyrase and topoisomerases, thereby disrupting DNA replication and cell division.[10]
-
Membrane Disruption: Some chromenes are thought to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane, leading to cell lysis and death.[10][11]
-
Inhibition of Protein and Nucleic Acid Synthesis: There is evidence to suggest that chromenes can interfere with the synthesis of proteins and nucleic acids, essential processes for microbial survival.[10]
Proposed Mechanisms of Chromene Antimicrobial Action
Caption: Potential mechanisms of antimicrobial action for chromenes.
Conclusion and Future Directions
2,7-Diamino-4H-chromenes represent a promising class of antimicrobial agents with a spectrum of activity that is particularly noteworthy against Gram-positive bacteria and certain fungal pathogens. The synthetic accessibility of the chromene scaffold allows for the generation of diverse chemical libraries, facilitating further exploration of their structure-activity relationships. Future research should focus on elucidating the precise molecular targets of these compounds to enable rational drug design and optimization. Furthermore, in vivo efficacy studies and toxicological assessments will be crucial steps in translating the in vitro potential of 2,7-diamino-4H-chromenes into clinically viable therapeutic options. The continued investigation of this chemical class holds significant promise in the ongoing search for novel solutions to the global challenge of antimicrobial resistance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive operational plan for managing waste containing 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile (CAS No. 111861-39-3). The principles outlined here are grounded in established laboratory safety protocols and environmental regulations, ensuring the protection of personnel and the ecosystem.
The core principle governing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste.[1] This document serves as a foundational component of that plan.
Part 1: Hazard Characterization - The Foundation of Safe Disposal
Before any disposal procedure can be implemented, a thorough hazard characterization of the waste stream is mandatory.[2] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[3]
The Primacy of the Safety Data Sheet (SDS)
The most authoritative source of information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. This document contains critical data on physical and chemical properties, toxicity, and required safety precautions. Your disposal plan must be built upon the information in Section 13: Disposal Considerations and Section 2: Hazards Identification of the SDS.
Assessment Against Regulatory Criteria
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is deemed hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5]
-
Ignitability: this compound is a solid with a high melting point (236-237 °C), making it unlikely to be classified as ignitable under standard laboratory conditions.[6]
-
Corrosivity: As an organic amine, this compound is not a strong acid or base and is unlikely to meet the criteria for corrosive waste (pH ≤ 2 or ≥ 12.5).[4]
-
Reactivity: While the compound itself is stable, nitrile-bearing wastes can generate toxic cyanide fumes if mixed with strong acids or bases.[4] This reactivity potential is a critical consideration for waste segregation.
-
Toxicity: This is the most probable hazardous characteristic. Safety data for analogous compounds, such as diaminomaleonitrile, indicate they are harmful if swallowed, inhaled, or in contact with skin.[7] Chromene derivatives are known to be pharmacologically active, and waste containing them should be handled as toxic.[8][9]
Based on this analysis, waste containing this compound must be managed as Toxic Organic Solid Waste .
Hazard Assessment Summary
| Parameter | Assessment | Rationale & Guidance |
| Physical State | Solid Powder[6] | Spills can create hazardous dust. Avoid inhalation.[7] |
| RCRA Characteristic | Likely Toxicity [4] | Analogous compounds show acute toxicity.[7] Handle as toxic waste. |
| Reactivity Concerns | Potential reaction with strong acids/bases.[4] | Segregate from acidic and basic waste streams to prevent potential release of toxic gases. |
| Primary Route of Exposure | Inhalation, Skin Contact, Ingestion[7] | Use appropriate Personal Protective Equipment (PPE) at all times. |
| Environmental Hazard | Assumed to be toxic to aquatic life.[10] | Prevent entry into drains and waterways. |
Part 2: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing this compound.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following:
-
Standard laboratory coat
-
Chemical splash goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)[7]
Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous chemical reactions.[2]
-
Designate a Waste Stream: This compound must be disposed of in a dedicated "Toxic Solid Organic Waste" stream.
-
Avoid Co-mingling:
-
Collect at the Source: Collect waste in a designated, compatible container located at the point of generation.[11]
Containment and Labeling
-
Primary Container: Use a chemically compatible, sealable container for solid waste collection, such as a wide-mouth high-density polyethylene (HDPE) jar.[2] If collecting the original, empty reagent bottle, ensure it is properly managed.[1]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic"
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
On-Site Storage and Accumulation
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[4][11] This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub to contain any potential spills.[2]
-
Container Management: Keep the waste container securely closed except when adding waste.[1] Do not overfill containers; fill to no more than 90% capacity.[11]
Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[4]
-
Licensed Contractor: The final disposal must be carried out by a licensed hazardous waste contractor arranged by your institution.[2]
-
Prohibited Actions:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant chemical waste disposal.
Part 3: Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety and environmental protection.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spilled solid from becoming airborne or entering drains. Cover the spill with an absorbent material appropriate for chemical spills.
-
Personal Protection: Do not attempt cleanup without the proper PPE, including a respirator if dust is generated.
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
By adhering to this comprehensive guide, you can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Available from: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Available from: [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
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ResearchGate. (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available from: [Link]
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Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Available from: [Link]
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Central Pollution Control Board. SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. Available from: [Link]
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PubMed. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available from: [Link]
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Stanford Environmental Health & Safety. List of Acutely Hazardous Wastes. Available from: [Link]
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Environmental Management Bureau Region 3. Classification of Hazardous Wastes. Available from: [Link]
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PubChemLite. 2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile. Available from: [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). Available from: [Link]
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AKJournals. An Efficient and More Sustainable One-Step Continuous-Flow Multicomponent Synthesis Approach to Chromene Derivatives. Available from: [Link]
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ResearchGate. Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview | Request PDF. Available from: [Link]
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A Guide to the Safe Handling of 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile: Personal Protective Equipment and Operational Protocols
This document provides comprehensive safety and logistical guidance for laboratory personnel handling 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
A crucial first step in handling any chemical is to consult its Safety Data Sheet (SDS). However, for novel or specialized compounds like this compound, a manufacturer's SDS may not be readily available. In such instances, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that we treat the substance as potentially hazardous.[1][2] This guide is therefore built on the principle of prudent practice, deriving its recommendations from the compound's chemical structure and established protocols for analogous substances.
Hazard Assessment: A Structure-Based Approach
Understanding the potential risks of this compound begins with an analysis of its functional groups:
-
Aromatic Amine Moieties: Aromatic amines as a class can be toxic and may be absorbed through the skin.
-
Nitrile Group (-C≡N): The nitrile functional group is a key feature. While many nitriles are not as acutely toxic as inorganic cyanide salts, they can be metabolized to release cyanide in the body.[3] They can be hazardous if swallowed, inhaled, or absorbed through the skin.
-
Powdered Solid Form: As a solid, the primary exposure risks are inhalation of dust particles and dermal contact, which can lead to systemic absorption or local irritation.[4][5]
Given these structural alerts, we must assume the compound is harmful by inhalation, ingestion, and skin contact until proven otherwise.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure the following controls are in place as part of your laboratory's Chemical Hygiene Plan (CHP).[1][6]
-
Engineering Controls: All manipulations of the solid compound or its concentrated solutions that could generate dust or aerosols must be performed inside a certified chemical fume hood.[7] Enclosed balances should be used for weighing powders.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this compound. Work in a designated area and ensure all users are trained on the specific hazards and handling procedures.[8] Never work alone when handling highly hazardous chemicals.[9]
Personal Protective Equipment (PPE): A Detailed Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[10][11] The specific requirements vary based on the procedure being performed.
Table 1: PPE Requirements for Handling this compound
| Task | Eye/Face Protection | Skin & Body Protection | Respiratory Protection | Hand Protection |
| Storage & Transport | Safety glasses with side shields | Lab coat, closed-toe shoes | Not required if container is sealed | Chemical-resistant gloves (e.g., Nitrile) |
| Weighing Powder | Chemical splash goggles | Lab coat, closed-toe shoes | NIOSH-approved respirator with P100 filter if not in a ventilated enclosure | Double-gloving with chemical-resistant gloves (e.g., Nitrile) |
| Solution Preparation | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat, closed-toe shoes | Required if not performed in a fume hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Reaction Workup | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat, closed-toe shoes | Required if not performed in a fume hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
Rationale and Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against dust and splashes.[12] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions.[12][13]
-
Hand Protection: Nitrile gloves are a suitable initial choice for incidental contact due to their broad chemical resistance.[14] However, since no specific permeation data exists for this compound, it is critical to:
-
Body Protection: A standard lab coat protects against incidental contact.[12] For larger quantities or tasks with a high splash potential, a chemical-resistant apron provides an additional barrier.[13] Always wear long pants and closed-toe shoes in the laboratory.[8][12]
-
Respiratory Protection: Handling the solid powder outside of a fume hood or ventilated balance enclosure can generate airborne particles.[5] In such cases, a NIOSH-approved respirator is necessary. The choice of respirator should be determined by a formal risk assessment, but an N95 or P100 particulate filter is a common requirement for hazardous powders.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is critical for safety.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps from preparation to disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
